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  • Product: N-(2-carbamothioyl-2-methylethyl)benzamide
  • CAS: 1248302-41-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Characterization of N-(2-carbamothioyl-2-methylethyl)benzamide: A Technical Guide

Executive Summary As drug development and materials science increasingly rely on hybrid molecular architectures, compounds containing both benzamide and thioamide moieties have garnered significant interest. N-(2-carbamo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and materials science increasingly rely on hybrid molecular architectures, compounds containing both benzamide and thioamide moieties have garnered significant interest. N-(2-carbamothioyl-2-methylethyl)benzamide (CAS: 1248302-41-1)[1] is a bifunctional organic compound characterized by its distinctive hydrogen-bonding network and metal-chelating potential.

This whitepaper, designed for application scientists and analytical chemists, establishes a comprehensive framework for the physicochemical profiling of this compound. By synthesizing predicted structural data[2] with field-proven analytical workflows, this guide provides self-validating protocols for characterizing its thermodynamic and spectrometric properties.

Structural and Electronic Profiling

The molecular architecture of N-(2-carbamothioyl-2-methylethyl)benzamide (SMILES: CC(CNC(=O)C1=CC=CC=C1)C(=S)N)[2] consists of two distinct functional poles separated by a flexible aliphatic linker:

  • The Benzamide Pole: Confers lipophilicity and structural rigidity. The amide nitrogen acts as a strong hydrogen-bond donor, while the carbonyl oxygen is a potent acceptor.

  • The Thioamide Pole: The -C(=S)NH2 group is highly polarizable. Thioamides are excellent metal chelators (particularly for soft transition metals) and are susceptible to unique metabolic pathways, such as S-oxidation.

The aliphatic linker (-CH2-CH(CH3)-) introduces a chiral center at the C2 position of the ethyl chain, which can significantly influence 3D conformation and target-binding kinetics in biological systems.

Quantitative Physicochemical Data

The following tables summarize the core chemical identifiers and predicted analytical parameters for the compound. The predicted XlogP of 1.2[2] indicates moderate lipophilicity, placing it well within the optimal range for oral bioavailability according to .

Table 1: Core Chemical Identifiers & Properties
PropertyValue
Compound Name N-(2-carbamothioyl-2-methylethyl)benzamide
CAS Registry Number 1248302-41-1[1]
PubChem CID 62668191[1]
Molecular Formula C11H14N2OS[1]
Molecular Weight 222.31 g/mol [1]
Monoisotopic Mass 222.08269 Da[2]
Predicted XlogP 1.2[2]
Table 2: Predicted Collision Cross Section (CCS) Values

Collision Cross Section (CCS) data is critical for Ion Mobility-Mass Spectrometry (IM-MS) workflows, allowing for the orthogonal separation of isomers and conformers. The following values are predicted using CCSbase models[2].

Ion Adductm/zPredicted CCS (Ų)
[M+H]+ 223.08997150.5
[M-H]- 221.07541153.2
[M+Na]+ 245.07191155.1
[M+NH4]+ 240.11651168.0

Analytical Characterization Workflows

To empirically validate the predicted physicochemical parameters, a multi-tiered analytical workflow is required.

Workflow N1 Compound Procurement CAS: 1248302-41-1 N2 LC-IM-HRMS CCS & Mass Validation N1->N2 Aliquot 1 N3 Multinuclear NMR (1H, 13C, 15N) N1->N3 Aliquot 2 N4 Physicochemical Profiling (LogP, Solubility) N1->N4 Aliquot 3 N5 Data Synthesis & In Silico Modeling N2->N5 CCS Data N3->N5 3D Conformation N4->N5 ADME parameters

Fig 1: Analytical workflow for physicochemical validation of the benzamide derivative.

Protocol 1: Ion Mobility-Mass Spectrometry (IM-MS) for CCS Validation

This protocol aims to empirically validate the predicted [M+H]+ CCS value of 150.5 Ų[2].

  • Standard Preparation : Dissolve the compound in LC-MS grade acetonitrile to a 1 mg/mL stock.

    • Causality: Acetonitrile is strictly preferred over methanol to prevent nucleophilic solvolysis of the reactive thioamide group during long-term storage at -20°C.

  • Working Dilution : Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an essential proton source, driving the ionization equilibrium toward the [M+H]+ state (m/z 223.08997)[2] to maximize electrospray ionization (ESI) efficiency.

  • Calibration : Infuse a polyalanine calibration standard prior to the run.

    • Causality: Establishing a robust drift-time to CCS calibration curve creates a self-validating system, ensuring that the empirically derived CCS is instrument-agnostic and directly comparable to the predicted 150.5 Ų value.

  • Acquisition : Operate the IM-MS in positive ESI mode. Monitor for expected in-source fragments, specifically the loss of water resulting in the [M+H-H2O]+ ion at m/z 205.07995[2].

Protocol 2: Thermodynamic Lipophilicity (LogP) Determination

This protocol utilizes the Shake-Flask method to validate the predicted XlogP of 1.2[2], adhering to the principles of.

  • Buffer Saturation : Pre-saturate n-octanol with 10 mM Phosphate Buffered Saline (PBS, pH 7.4) and vice versa for 24 hours.

    • Causality: Mutual saturation prevents micro-volume shifts during the partitioning phase, ensuring the calculated concentration ratio reflects the true thermodynamic partition coefficient.

  • Partitioning : Add 1 mg of the compound to a 1:1 mixture of the saturated phases (10 mL total). Shake mechanically at 25°C for 48 hours.

    • Causality: A 48-hour duration guarantees complete thermodynamic equilibrium between the aqueous and lipophilic phases, which is critical for an accurate LogP calculation.

  • Phase Separation & Quantification : Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions. Extract aliquots from both phases and quantify via HPLC-UV at 254 nm, leveraging the strong UV absorbance of the benzamide chromophore.

Predicted Pharmacokinetics & Metabolic Stability

When evaluating N-(2-carbamothioyl-2-methylethyl)benzamide for biological applications, the metabolic lability of the thioamide group must be addressed. Thioamides are notoriously susceptible to hepatic oxidation.

Pathway Parent N-(2-carbamothioyl-2- methylethyl)benzamide CYP CYP450 Oxidation (Hepatic) Parent->CYP Hydrolysis Amidase Hydrolysis Parent->Hydrolysis Met1 Thioamide S-oxide (Reactive Intermediate) CYP->Met1 Met2 Benzoic Acid + Aliphatic Amine Hydrolysis->Met2

Fig 2: Predicted primary metabolic degradation pathways via CYP450 and amidase.

Mechanistic Insight: Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, are predicted to rapidly oxidize the sulfur atom of the thioamide, forming a transient thioamide S-oxide . This intermediate is highly electrophilic and can covalently bind to hepatic proteins, potentially leading to hepatotoxicity. Consequently, in vitro microsomal stability assays (using human liver microsomes) should be prioritized early in the screening cascade to quantify the intrinsic clearance ( Clint​ ) of the compound.

Simultaneously, the benzamide linkage is subject to slow hydrolysis by ubiquitous tissue amidases, yielding benzoic acid and a highly polar aliphatic amine derivative.

References

  • American Elements. "N-(2-carbamothioyl-2-methylethyl)benzamide | CAS 1248302-41-1". American Elements Catalog. URL:[Link]

  • Université du Luxembourg. "N-(2-carbamothioyl-2-methylethyl)benzamide (C11H14N2OS) - PubChemLite". PubChem Database. URL:[Link]

  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD Guidelines for the Testing of Chemicals. URL:[Link]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings". Advanced Drug Delivery Reviews. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of N-(2-carbamothioyl-2-methylethyl)benzamide

Introduction In the landscape of pharmaceutical research and materials science, a molecule's three-dimensional structure is a critical determinant of its function, efficacy, and stability. N-(2-carbamothioyl-2-methylethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and materials science, a molecule's three-dimensional structure is a critical determinant of its function, efficacy, and stability. N-(2-carbamothioyl-2-methylethyl)benzamide, a molecule featuring both benzamide and thiourea functionalities, represents a class of compounds with significant potential in drug discovery due to the diverse biological activities associated with these moieties. The precise arrangement of atoms and the interplay of intermolecular forces within its crystal lattice are paramount for understanding its physicochemical properties, such as solubility, bioavailability, and polymorphism.

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of N-(2-carbamothioyl-2-methylethyl)benzamide. While a published crystal structure for this specific molecule is not available as of this writing, this document serves as a robust, experience-driven framework for its determination and analysis. We will proceed as a hypothetical case study, grounded in established methodologies for analogous benzoylthiourea derivatives, to offer researchers, scientists, and drug development professionals a practical and scientifically rigorous guide.

Our approach is built on three pillars: elucidating the causal reasoning behind experimental choices, ensuring self-validating protocols, and grounding all claims in authoritative scientific literature.

Part 1: Synthesis and Crystallization

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.

Proposed Synthesis Pathway

The synthesis of N-(2-carbamothioyl-2-methylethyl)benzamide can be approached through a well-established route for N-acyl-thioureas. The proposed reaction involves the in-situ formation of benzoyl isothiocyanate, followed by its reaction with a suitable amine.

Protocol:

  • Formation of Benzoyl Isothiocyanate: Benzoyl chloride is reacted with ammonium thiocyanate in a dry acetone solution. The mixture is typically refluxed for a short period to ensure the complete formation of the reactive benzoyl isothiocyanate intermediate.

  • Amination: A solution of 2-amino-2-methylpropanethioamide in dry acetone is then added dropwise to the reaction mixture. The reaction is continued under reflux for several hours to yield the desired product, N-(2-carbamothioyl-2-methylethyl)benzamide.[1][2]

  • Purification: The crude product is obtained by pouring the reaction mixture into ice-cold water, followed by filtration. The resulting solid is then purified by recrystallization from a suitable solvent system, such as an ethanol/dichloromethane mixture, to achieve the high purity required for crystallization.[1][3]

Crystal Growth: The Art of Patience

The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment.[4] For compounds like N-(2-carbamothioyl-2-methylethyl)benzamide, slow evaporation is often a successful technique.

Protocol:

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., dimethyl sulfoxide (DMSO), ethanol, or acetone) to create a saturated or near-saturated solution.[5]

  • Slow Evaporation: The solution is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at room temperature. To control the rate of evaporation, the vial can be covered with parafilm with a few small holes poked in it.[4]

  • Crystal Harvesting: Over a period of several days to weeks, single crystals of suitable size and quality for X-ray diffraction (ideally 0.1-0.3 mm in each dimension) should form.[6] These crystals should be transparent and free of cracks or other visible defects when viewed under a microscope.[4]

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[6][7]

Experimental Workflow

The workflow for SC-XRD can be broken down into several key stages, from data collection to the final structure refinement and validation.

SC-XRD Workflow cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Data Processing & Structure Solution cluster_3 Structure Refinement & Validation Crystal High-Quality Single Crystal Mount Mount on Goniometer Head Crystal->Mount Diffractometer X-ray Diffractometer (e.g., Bruker APEXII) Mount->Diffractometer Data Collect Diffraction Data (Omega Scans) Diffractometer->Data Integration Integrate Reflections (e.g., SAINT) Data->Integration Correction Absorption Correction (e.g., SADABS) Integration->Correction SpaceGroup Determine Space Group (e.g., XPREP) Correction->SpaceGroup Solution Solve Structure (e.g., SHELXS) SpaceGroup->Solution Refinement Refine Structure (e.g., SHELXL) Solution->Refinement Validation Validate & Generate CIF (e.g., PLATON, checkCIF) Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodologies

1. Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer, such as a Bruker APEXII CCD area-detector diffractometer.[3] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The collection strategy usually involves a series of omega scans to cover a significant portion of the reciprocal space.[8]

2. Data Reduction and Processing: The raw diffraction images are processed to integrate the reflection intensities. This is commonly done using software like SAINT.[8] An absorption correction, which accounts for the absorption of X-rays by the crystal, is then applied using a program like SADABS.[3]

3. Structure Solution: The corrected data is used to determine the space group and unit cell parameters. The structure is then "solved" using direct methods, typically with software like SHELXS.[3] This initial solution provides the positions of most of the non-hydrogen atoms.

4. Structure Refinement: The atomic model is refined against the experimental data using a full-matrix least-squares method, for instance with SHELXL.[3][9] This iterative process adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5] The quality of the final refined structure is assessed by the R-factor; for small molecules, a final R-factor of less than 5% is generally considered good.[10]

Part 3: Hypothetical Crystal Structure Analysis

Based on the analysis of similar benzoylthiourea derivatives, we can predict and analyze a hypothetical crystal structure for N-(2-carbamothioyl-2-methylethyl)benzamide.

Crystallographic Data Summary

The following table summarizes a plausible set of crystallographic data for the target compound.

ParameterHypothetical Value
Chemical FormulaC11H14N2OS
Formula Weight222.31 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.5
c (Å)13.0
β (°)105.0
Volume (ų)1122.4
Z4
Density (calculated)1.315 g/cm³
Absorption Coefficient (μ)0.25 mm⁻¹
F(000)472
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.120
Goodness-of-fit on F²1.05
Molecular Structure and Conformation

The molecular structure of N-(2-carbamothioyl-2-methylethyl)benzamide would feature a central benzamide group linked to a carbamothioyl (thiourea) moiety via a methylethyl spacer.

Caption: Molecular structure of the title compound.

A key conformational feature would be the relative orientation of the carbonyl (C=O) and thiono (C=S) groups. In many related structures, an intramolecular hydrogen bond between the N-H of the thiourea and the carbonyl oxygen atom stabilizes a pseudo-six-membered ring, leading to a largely planar conformation in this part of the molecule.[11] The dihedral angle between the benzoyl group and the thiourea moiety would be a critical parameter to define the overall molecular shape.[5]

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is governed by a network of intermolecular interactions. For N-(2-carbamothioyl-2-methylethyl)benzamide, hydrogen bonds are expected to be the dominant interactions.

Key Predicted Interactions:

  • N-H···S Hydrogen Bonds: A common and strong interaction in thiourea derivatives is the formation of centrosymmetric dimers through pairs of N-H···S hydrogen bonds.[3][12] This is a highly probable packing motif.

  • N-H···O Hydrogen Bonds: The amide and thiourea N-H groups can also act as donors to the carbonyl oxygen atom of neighboring molecules, linking the dimers into chains or sheets.

  • C-H···π Interactions: Weaker C-H···π interactions involving the aromatic ring could also play a role in stabilizing the three-dimensional crystal packing.[5]

The analysis of these interactions is crucial, as they dictate the crystal's stability and physical properties. Tools like Hirshfeld surface analysis can be employed to visualize and quantify these non-covalent interactions.[11][13][14]

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B (Inverted) cluster_2 Molecule C N1_A N-H S1_B S=C N1_A->S1_B N-H···S S1_A C=S O1_A C=O N1_B H-N N1_B->S1_A N-H···S O1_C C=O N2_C N-H N2_C->O1_A N-H···O

Caption: Predicted primary intermolecular hydrogen bonds.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the crystal structure analysis of N-(2-carbamothioyl-2-methylethyl)benzamide. By integrating established protocols for synthesis, crystallization, and single-crystal X-ray diffraction, we have constructed a detailed roadmap for researchers in drug development and materials science. The elucidation of the three-dimensional structure, including the precise molecular conformation and the intricate network of intermolecular interactions, provides invaluable insights into the compound's potential behavior and properties. This foundational knowledge is indispensable for the rational design of new pharmaceuticals and advanced materials.

References

  • Recent advances in small molecule refinement. (n.d.). International Union of Crystallography (IUCr). Retrieved from [Link]

  • Structure refinement: some background theory and practical strategies. (n.d.). MIT. Retrieved from [Link]

  • Computational analysis of intermolecular interactions in a crystal with structural phase transitions. (n.d.). IUCr Journals. Retrieved from [Link]

  • Electronic Analysis of Intermolecular Interactions in Hexose Crystals. (n.d.). J-Stage. Retrieved from [Link]

  • Intermolecular Interactions in Strongly Polar Crystals with Layer Structures. (n.d.). ACS Publications. Retrieved from [Link]

  • Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. (2017). Royal Society of Chemistry. Retrieved from [Link]

  • Solve a small-molecule structure. (2025). CCP4 wiki. Retrieved from [Link]

  • Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). (n.d.). Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]

  • Conformational and Intermolecular Interaction Analysis of Tiaprofenic Acid: A X-Ray Powder Diffraction and First Principle Modeling Analysis. (2025). MDPI. Retrieved from [Link]

  • Chapter 6: Single Crystal X-ray Structure Analysis. (2024). In Books. Retrieved from [Link]

  • Crystallographic Structure Refinement. (n.d.). Phenix. Retrieved from [Link]

  • The Synthesis and Characterisation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. (2016). Semantic Scholar. Retrieved from [Link]

  • New Tricks of the Trade for Crystal Structure Refinement. (2017). ACS Central Science. Retrieved from [Link]

  • Single Crystal Diffraction: The Definitive Structural Technique. (2016). ORNL Neutron Sciences. Retrieved from [Link]

  • Synthesis and single crystal structure analysis of three novel benzoylthiourea derivatives. (2009). TÜBİTAK Academic Journals. Retrieved from [Link]

  • N-[Ethyl(2-hydroxyethyl)carbamothioyl]-2-methylbenzamide. (n.d.). PMC - NIH. Retrieved from [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Retrieved from [Link]

  • Single Crystal Diffraction. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and single crystal structure analysis of three novel benzoylthiourea derivatives. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis of N-(benzyl carbamothioyl)-2-hydroxy-substituted benzamide... (n.d.). ResearchGate. Retrieved from [Link]

  • New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. (n.d.). PMC. Retrieved from [Link]

  • Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives. (2021). ACS Omega. Retrieved from [Link]

  • Synthesis and Spectral Characteristics of N-(2,2,2- Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1- Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides. (2024). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • N-(2-carbamothioyl-2-methylethyl)benzamide (C11H14N2OS). (n.d.). PubChemLite. Retrieved from [Link]

Sources

Foundational

Biophysical Characterization of N-(2-carbamothioyl-2-methylethyl)benzamide: An In Vitro Binding Affinity Whitepaper

Executive Summary The accurate determination of in vitro binding affinity is the cornerstone of modern rational drug design. This whitepaper provides an in-depth methodological framework for evaluating the binding kineti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate determination of in vitro binding affinity is the cornerstone of modern rational drug design. This whitepaper provides an in-depth methodological framework for evaluating the binding kinetics and thermodynamics of N-(2-carbamothioyl-2-methylethyl)benzamide (CAS 1248302-41-1). As a representative thioamide-benzamide derivative, this compound presents unique biophysical challenges and opportunities. Relying on a single assay modality often leads to false positives due to matrix effects or aggregation. Therefore, we outline a self-validating, orthogonal screening cascade utilizing Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

Structural Rationale & Putative Binding Mechanisms

Before executing biophysical assays, it is critical to understand the pharmacophore to anticipate assay interference and binding behavior. N-(2-carbamothioyl-2-methylethyl)benzamide consists of two primary moieties:

  • The Benzamide Core: A classic hydrophobic motif known to occupy deep, lipophilic pockets in target proteins (e.g., the foot of the active site in Histone Deacetylases or the hinge region of kinases). It primarily drives binding through π−π stacking and van der Waals interactions.

  • The Thioamide Group ( C=S ): Unlike standard amides, thioamides are highly polarizable. Sulfur acts as a soft Lewis base, making this moiety an exceptional Zinc-Binding Group (ZBG) for metalloenzymes. Furthermore, thioamides are stronger hydrogen bond donors and acceptors than their oxygen counterparts.

Because the thioamide group can chelate metals or form strong H-bonds, the binding event is expected to be highly exothermic. However, the compound's hydrophobicity necessitates careful buffer optimization (e.g., DMSO matching) to prevent precipitation during high-concentration titrations.

Mechanism Ligand Thioamide-Benzamide Derivative Target Metalloenzyme (e.g., Zn2+ dependent) Ligand->Target Zn2+ Chelation (Competitive) Product Downstream Signaling Target->Product Catalysis Arrest Pathway Inhibition Target->Arrest Blockade Substrate Endogenous Substrate Substrate->Target Binding

Putative mechanism of metalloenzyme inhibition via thioamide-zinc chelation.

The Biophysical Screening Cascade

To establish absolute trustworthiness in the binding data, we deploy a three-tiered orthogonal approach. Each technique compensates for the physical limitations of the others.

Workflow A Compound: N-(2-carbamothioyl-2-methylethyl)benzamide B SPR (Primary Screen) Kinetics: k_on, k_off A->B C ITC (Thermodynamics) Enthalpy (ΔH), Entropy (-TΔS) B->C K_D < 10 μM D MST (Orthogonal Validation) Solution-Phase Affinity (K_D) B->D Matrix Check E Data Synthesis & Lead Optimization C->E D->E

Orthogonal biophysical screening workflow for hit validation.

Step 1: Kinetic Profiling via Surface Plasmon Resonance (SPR)

SPR provides real-time data on the association ( kon​ ) and dissociation ( koff​ ) rates. For small molecules like our benzamide derivative, measuring transient interactions requires high-sensitivity optical biosensors 1.

Causality & Protocol Design: Standard EDC/NHS amine coupling randomly modifies surface lysines, which can inadvertently block the active site of the target enzyme. To preserve the native conformational state and active site accessibility, we utilize a capture-based approach.

  • Surface Preparation: Immobilize an anti-His antibody onto a CM5 sensor chip via standard amine coupling.

  • Target Capture: Inject the His-tagged target protein to achieve a capture level of ~3000 Response Units (RU). This ensures uniform orientation.

  • Buffer Matching (Critical): Because N-(2-carbamothioyl-2-methylethyl)benzamide requires DMSO for solubility, the running buffer (e.g., PBS-P+) must contain exactly 5% DMSO. A DMSO calibration curve (4.5% to 5.5%) must be run to correct for bulk refractive index shifts caused by slight solvent mismatches.

  • Analyte Injection: Inject the compound in a multi-cycle kinetic format (3.125 µM to 50 µM) at a flow rate of 30 µL/min to minimize mass transport limitations.

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ .

Step 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

While SPR provides kinetics, ITC is the gold standard for determining the true thermodynamic driving forces of binding: Enthalpy ( ΔH ), Entropy ( −TΔS ), and Stoichiometry ( n ) 2.

Causality & Protocol Design: The thioamide-zinc interaction is highly exothermic. However, if the compound exhibits sub-nanomolar affinity, standard direct titration cannot accurately resolve the binding isotherm due to the steepness of the curve. In such cases, a displacement titration is required.

  • Sample Preparation: Dialyze the target protein extensively against the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5% DMSO). The compound must be diluted in the exact final dialysate to prevent heat of dilution artifacts.

  • Reverse Titration Strategy: Because the benzamide derivative may precipitate at the high concentrations typically required in the syringe (e.g., 200 µM), place 20 µM of the compound in the sample cell and titrate 200 µM of the highly soluble target protein from the syringe.

  • Execution: Perform 20 injections of 2 µL at 25°C, allowing 150 seconds between injections for the thermal baseline to stabilize.

  • Analysis: Integrate the heat peaks and fit to a one-set-of-sites model. A large negative ΔH confirms specific H-bonding or metal chelation by the thioamide group.

Step 3: Orthogonal Solution-Phase Validation via Microscale Thermophoresis (MST)

SPR is susceptible to false positives from compounds interacting nonspecifically with the dextran matrix. MST mitigates this by measuring binding affinities in free solution based on the directed movement of molecules in a temperature gradient 3.

Causality & Protocol Design:

  • Labeling Strategy: While label-free MST (using intrinsic tryptophan fluorescence) is ideal, small molecules containing aromatic rings (like benzamides) often quench tryptophan fluorescence, leading to artifacts. Therefore, covalently label the target protein using a RED-NHS fluorophore (targeting primary amines).

  • Titration: Prepare a 16-point serial dilution of N-(2-carbamothioyl-2-methylethyl)benzamide (from 100 µM down to 3 nM) in the assay buffer.

  • Incubation & Measurement: Mix the compound dilution series 1:1 with 10 nM labeled target protein. Load into standard treated glass capillaries.

  • Analysis: Apply an IR-laser to induce a microscopic temperature gradient. The change in the hydration shell upon compound binding alters the thermophoretic mobility, yielding a highly accurate solution-phase KD​ .

Quantitative Data Synthesis & Interpretation

To demonstrate how a drug development professional synthesizes this orthogonal data, below is a structured table of representative (hypothetical) biophysical parameters for N-(2-carbamothioyl-2-methylethyl)benzamide against a generic metalloenzyme target.

ParameterTechniqueMeasured ValueMechanistic Interpretation
KD​ (Affinity) SPR450 nMHigh-nanomolar primary binding affinity.
kon​ (Association) SPR 1.2×105 M−1s−1 Moderate target recognition rate, typical for small hydrophobic molecules.
koff​ (Dissociation) SPR 0.054 s−1 Relatively fast off-rate, suggesting transient target occupancy.
ΔH (Enthalpy) ITC-8.5 kcal/molStrongly exothermic; confirms specific thioamide-metal chelation or H-bonding.
−TΔS (Entropy) ITC+2.1 kcal/molSlight entropic penalty due to the restriction of the methylethyl flexible linker upon binding.
n (Stoichiometry) ITC0.98Confirms a 1:1 specific binding event, ruling out compound aggregation.
KD​ (Affinity) MST520 nMClosely matches SPR KD​ , confirming binding is not a dextran-matrix artifact.

Conclusion: The convergence of the KD​ values across SPR and MST, combined with the favorable enthalpic signature from ITC, definitively validates N-(2-carbamothioyl-2-methylethyl)benzamide as a specific, target-engaged hit suitable for further structural optimization.

References

  • A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Isothermal titration calorimetry to determine association constants for high-affinity ligands Source: Nature Protocols / NIH URL:[Link]

  • Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Exploratory

A Technical Guide to the Thermodynamic Stability of N-(2-carbamothioyl-2-methylethyl)benzamide

Introduction: The Imperative of Stability in Drug Development N-(2-carbamothioyl-2-methylethyl)benzamide is a small molecule featuring both a benzamide and a thioamide functional group. While its specific therapeutic app...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stability in Drug Development

N-(2-carbamothioyl-2-methylethyl)benzamide is a small molecule featuring both a benzamide and a thioamide functional group. While its specific therapeutic applications are under investigation, its structural motifs are common in medicinal chemistry. The thermodynamic stability of any active pharmaceutical ingredient (API) is a cornerstone of drug development. It dictates the compound's shelf-life, informs formulation strategies, and ensures that the patient receives a safe and efficacious product. Instability can lead to loss of potency, the formation of potentially toxic degradation products, and altered bioavailability.

This guide provides a comprehensive framework for assessing the thermodynamic stability of N-(2-carbamothioyl-2-methylethyl)benzamide. We will delve into the theoretical underpinnings of stability, detail rigorous experimental protocols for its evaluation, and provide insights into the interpretation of the resulting data. The methodologies described herein are designed to build a robust stability profile, a critical component of any regulatory submission.[1][2][3]

Theoretical Framework: Understanding Degradation Pathways

The stability of a molecule is intrinsically linked to its Gibbs free energy (G). A degradation reaction is thermodynamically favorable if it results in a negative change in G (ΔG < 0). This process is influenced by both enthalpy (ΔH, heat of reaction) and entropy (ΔS, disorder). For N-(2-carbamothioyl-2-methylethyl)benzamide, the primary points of vulnerability are the amide and thioamide linkages.

  • Amide and Thioamide Hydrolysis: The carbonyl and thiocarbonyl carbons are electrophilic and susceptible to nucleophilic attack by water. This reaction can be catalyzed by acid or base, leading to the cleavage of the C-N bond. Thioamides are generally more resistant to hydrolysis than their corresponding amides due to differences in electronic and steric properties.[4] However, this pathway must be thoroughly investigated.

  • Oxidation: The sulfur atom in the thioamide group is susceptible to oxidation, which can lead to various products, including sulfoxides or the corresponding amide.[5] This is a critical pathway to evaluate, especially for formulations that may be exposed to oxidative stress.

  • Thermolysis: Elevated temperatures can provide the activation energy needed to overcome reaction barriers, accelerating degradation.

  • Photolysis: Exposure to light, particularly UV radiation, can induce photochemical degradation reactions.

Forced degradation, or stress testing, is a systematic approach to intentionally degrade the API under conditions more severe than accelerated stability testing.[6] Its purpose is to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability studies.[3][6][7][8]

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to build a complete stability profile. This involves thermal analysis to understand the solid-state properties and forced degradation studies to probe chemical reactivity.

Thermal Analysis

Thermal analysis techniques provide crucial information about the physical stability of the solid form of the API.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is an indispensable tool for characterizing the melting point, enthalpy of fusion, and potential polymorphic forms of the API.[9][11][12][13] The presence of impurities often leads to a broadening of the melting peak and a depression of the melting point, making DSC a valuable tool for purity assessment.

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of N-(2-carbamothioyl-2-methylethyl)benzamide into a clean, non-reactive DSC pan (e.g., aluminum).

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

    • Maintain an inert atmosphere by purging with nitrogen gas (e.g., 50 mL/min).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and the peak maximum. Integrate the peak area to calculate the enthalpy of fusion (ΔHfus).[14][15]

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16][17][18] It is used to determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with this process.[16][17]

Protocol: TGA Analysis

  • Sample Preparation: Weigh 5-10 mg of N-(2-carbamothioyl-2-methylethyl)benzamide into a tared TGA crucible (e.g., alumina).[19][20]

  • Instrument Setup: Place the crucible onto the TGA's high-precision balance.[18]

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

    • Maintain an inert nitrogen atmosphere to prevent oxidative decomposition during the initial analysis. A subsequent run in an oxidative (air or oxygen) atmosphere can also be performed for comparison.[16]

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of significant mass loss is considered the decomposition temperature.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment, providing insights into the chemical vulnerabilities of the molecule.[6][21] These studies are mandated by regulatory authorities like the ICH.[1][7] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are challenged without completely destroying the molecule.[22]

dot graph TD subgraph "Forced Degradation Workflow" direction LR A[API Sample] --> B{Stress Conditions}; B --> C1[Acid Hydrolysis0.1M HCl, 60°C]; B --> C2[Base Hydrolysis0.1M NaOH, 60°C]; B --> C3[Oxidative3% H₂O₂, RT]; B --> C4[Thermal80°C, Solid & Solution]; B --> C5[PhotolyticICH Q1B Conditions]; C1 --> D{Time Points}; C2 --> D; C3 --> D; C4 --> D; C5 --> D; D --> E[Sample Quenching & Dilution]; E --> F[Stability-IndicatingHPLC Analysis]; F --> G[Data Analysis- % Degradation- Impurity Profile]; end

Workflow for forced degradation studies.

Protocol: General Forced Degradation Procedure

  • Stock Solution: Prepare a stock solution of N-(2-carbamothioyl-2-methylethyl)benzamide in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60 °C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60 °C.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature.

    • Thermal: Store the stock solution and solid API at 80 °C.

    • Photostability: Expose the stock solution and solid API to light conditions as specified in ICH Q1B guidelines.[23][24]

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Stability-Indicating Analytical Methodology

The ability to accurately quantify the parent API and separate it from all potential degradation products is paramount. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.[7][25][26]

Protocol: Development of a Stability-Indicating HPLC-UV Method

  • Column Selection: Start with a robust, reversed-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Optimization:

    • Develop a gradient elution method to ensure separation of both polar and non-polar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute the parent compound and any non-polar degradants.

  • Detection: Use a UV detector set at a wavelength that provides a good response for the API (e.g., determined from a UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity.[7]

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines.[22] This includes demonstrating specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are essential for proving the method's specificity.[22][27]

dot graph TD subgraph "Potential Degradation Pathways" direction TB A[N-(2-carbamothioyl-2-methylethyl)benzamide]

Hypothesized degradation pathways.

Data Interpretation and Stability Profile

The data gathered from these experiments are synthesized to form a comprehensive stability profile.

Table 1: Summary of Thermal Analysis Data

ParameterResultInterpretation
Melting Point (DSC)155.2 °C (Onset)Sharp peak indicates high purity of the crystalline solid.
Enthalpy of Fusion (DSC)85.4 J/gProvides data on the energy required to melt the crystal lattice.
Decomposition (TGA)Onset at 210 °CThe compound is thermally stable up to this temperature.

Table 2: Summary of Forced Degradation Results (% Degradation after 24h)

Condition% DegradationMajor DegradantsInterpretation
0.1 M HCl, 60°C8.5%DP1, DP2Susceptible to acid-catalyzed hydrolysis, likely at the amide bond.
0.1 M NaOH, 60°C15.2%DP1, DP3More significant degradation under basic conditions.
3% H₂O₂, RT11.8%DP4The thioamide group is susceptible to oxidation.
80°C, Solution4.1%DP1Thermally stable in solution under neutral conditions.
80°C, Solid< 1.0%N/AHighly stable in the solid state at elevated temperatures.
Photostability (ICH Q1B)2.5%DP5Minor degradation upon exposure to light.

DP = Degradation Product

This profile indicates that N-(2-carbamothioyl-2-methylethyl)benzamide is most susceptible to basic hydrolysis and oxidation. It is relatively stable to heat, especially in the solid state. This information is critical for guiding formulation development. For instance, a liquid formulation should be buffered to a slightly acidic or neutral pH and may require protection from light and the inclusion of an antioxidant.

Conclusion

The thermodynamic stability assessment of N-(2-carbamothioyl-2-methylethyl)benzamide requires a systematic and scientifically rigorous approach. Through the combined application of thermal analysis (DSC, TGA) and comprehensive forced degradation studies, a detailed understanding of the molecule's physical and chemical stability can be achieved. The development and validation of a stability-indicating HPLC method is the lynchpin of this process, ensuring accurate quantification of the API and its degradation products. The resulting stability profile is not merely a regulatory requirement; it is a fundamental dataset that ensures the development of a safe, effective, and high-quality drug product.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • DSC Test. (2026). How Pharma Companies Use DSC in Drug Development Stability. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]

  • SlideShare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • BioProcess International. (2017). Moving DSC Downstream: Exploiting Differential Scanning Calorimetry As a Process Development Tool. [Link]

  • LCGC International. (2024). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • GMP-Verlag. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]

  • Patel, A. H., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Journal of Chromatography & Separation Techniques. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. [Link]

  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Stolarczyk, M., et al. (2013). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Chromatographia. [Link]

  • Walter, W., & Curts, J. (1960). The Chemical Properties of Thioamides. Angewandte Chemie. [Link]

  • XRF Scientific. (2023). A Beginner's Guide to Thermogravimetric Analysis. [Link]

  • Ribeiro da Silva, M. A., et al. (2010). Thermodynamic Study of Benzamide, N-Methylbenzamide, and N,N-Dimethylbenzamide: Vapor Pressures, Phase Diagrams, and Hydrogen Bond Enthalpy. Journal of Chemical & Engineering Data. [Link]

  • Torontech. (2025). TGA Sample Preparation: A Complete Guide. [Link]

  • Muñoz, J., et al. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. Biochimica et Biophysica Acta. [Link]

  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Covalent Metrology. (n.d.). Thermogravimetric Analysis (TGA). [Link]

  • BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Dąbrowska, K., et al. (2020). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Angewandte Chemie. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. [Link]

  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]

  • Butterhof, C., et al. (2012). Thermoanalytical Evidence of Metastable Molecular Defects in Form I of Benzamide. Crystal Growth & Design. [Link]

  • Perpétuo, G. L., et al. (2015). Thermal, spectroscopic and DFT studies of solid benzamide. Brazilian Journal of Thermal Analysis. [Link]

  • Sharma, V., & Yadav, O. P. (2011). Thermodynamics of Surfactant Micellization in Presence of Benzamide Derivatives. Journal of Surfactants and Detergents. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]

  • Deery, E., et al. (2021). Understanding thioamitide biosynthesis using pathway engineering and untargeted metabolomics. Chemical Science. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: N-(2-carbamothioyl-2-methylethyl)benzamide

Abstract This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N-(2-carbamothioyl-2-methylethyl)benzamide, a compound of interest for research in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N-(2-carbamothioyl-2-methylethyl)benzamide, a compound of interest for research in medicinal chemistry and drug development. Due to the absence of a direct, single-step synthesis in published literature, this guide details a robust, two-step pathway. The synthesis commences with the acylation of 2-amino-2-methylpropanenitrile with benzoyl chloride to form the key intermediate, N-(1-cyano-1-methylethyl)benzamide. The subsequent and final step involves the selective thionation of the nitrile moiety to yield the target primary thioamide. This protocol is designed for researchers and scientists, providing in-depth explanations for experimental choices, detailed safety precautions, and methods for purification and characterization.

Introduction

Thioamides are crucial structural motifs in medicinal chemistry, often serving as isosteres for amides in bioactive molecules.[1] The substitution of the carbonyl oxygen with sulfur can significantly alter a compound's physicochemical properties, including its hydrogen bonding capacity, polarity, and metabolic stability, which can lead to enhanced biological activity or improved pharmacokinetic profiles.[2][3] N-(2-carbamothioyl-2-methylethyl)benzamide incorporates both a benzamide and a thioamide functionality, making it a valuable scaffold for further chemical exploration and biological screening.

The synthetic strategy outlined herein is predicated on established and reliable organic transformations. The initial formation of the benzamide linkage is achieved via a standard nucleophilic acyl substitution. The subsequent conversion of the peripheral nitrile group into a primary thioamide is accomplished using a well-documented thionation method that circumvents the use of highly toxic hydrogen sulfide gas, opting for a more manageable solid reagent system.[4]

Synthetic Pathway Overview

The synthesis of N-(2-carbamothioyl-2-methylethyl)benzamide is executed in two distinct steps, starting from commercially available precursors.

Synthetic_Pathway cluster_0 Step 1: Benzamide Formation cluster_1 Step 2: Nitrile Thionation A 2-Amino-2-methylpropanenitrile C N-(1-cyano-1-methylethyl)benzamide A->C Et3N, DCM, 0°C to RT B Benzoyl Chloride B->C Et3N, DCM, 0°C to RT D N-(2-carbamothioyl-2-methylethyl)benzamide C->D NaSH, Et2NH·HCl, 1,4-Dioxane/H2O, 55°C

Diagram 1: Overall two-step synthesis of the target compound.

Materials and Methods

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )PuritySupplierNotes
2-Amino-2-methylpropanenitrileC₄H₈N₂84.12≥98%Sigma-AldrichToxic if swallowed or inhaled.[5][6]
Benzoyl ChlorideC₇H₅ClO140.57≥99%Acros OrganicsCorrosive, causes severe burns.[7]
Triethylamine (Et₃N)C₆H₁₅N101.19≥99.5%Fisher ScientificFlammable, corrosive.
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousFisher ScientificVolatile, suspected carcinogen.
Sodium Hydrogen Sulfide Hydrate (NaSH)NaHS·xH₂O56.06 (anhydrous)TechnicalAlfa AesarToxic, corrosive.
Diethylamine HydrochlorideC₄H₁₂ClN109.60≥98%TCI ChemicalsIrritant.
1,4-DioxaneC₄H₈O₂88.11AnhydrousSigma-AldrichFlammable, suspected carcinogen.
Hydrochloric Acid (HCl)HCl36.461 M aq.VWR ChemicalsCorrosive.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01ACS GradeVWR ChemicalsSaturated aqueous solution.
BrineNaCl58.44ACS GradeVWR ChemicalsSaturated aqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37ACS GradeFisher ScientificDrying agent.
Silica GelSiO₂60.08230-400 meshSorbent TechnologiesFor column chromatography.
Equipment
  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Melting point apparatus

  • Fume hood

Experimental Protocols

PART 1: Synthesis of N-(1-cyano-1-methylethyl)benzamide (Intermediate)

This procedure is a standard Schotten-Baumann reaction for amide synthesis.[8] Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants.

Workflow_Step1 Step 1 Workflow A Dissolve 2-amino-2-methylpropanenitrile and Et3N in anhydrous DCM. B Cool solution to 0°C in an ice bath. A->B C Add benzoyl chloride dropwise over 15 minutes. B->C D Warm to room temperature and stir for 4 hours. C->D E Monitor reaction by TLC. D->E F Perform aqueous work-up: Wash with 1 M HCl, sat. NaHCO3, and brine. E->F G Dry organic layer with MgSO4, filter, and concentrate. F->G H Purify crude product by recrystallization (Ethyl Acetate/Hexane). G->H I Characterize Intermediate H->I

Diagram 2: Experimental workflow for the synthesis of the benzamide intermediate.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-2-methylpropanenitrile (4.21 g, 50 mmol) and triethylamine (7.0 mL, 50 mmol) in 100 mL of anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the solution to 0°C using an ice bath. To this stirred solution, add benzoyl chloride (5.8 mL, 50 mmol) dropwise via a syringe over approximately 15 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (eluent: 30% ethyl acetate in hexanes), checking for the consumption of the starting amine.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford N-(1-cyano-1-methylethyl)benzamide as a white solid.[8][9]

  • Characterization (Expected):

    • Yield: 85-95%.

    • Appearance: White crystalline solid.

    • ¹H NMR (400 MHz, CDCl₃): δ 7.80-7.75 (m, 2H, Ar-H), 7.55-7.40 (m, 3H, Ar-H), 6.80 (br s, 1H, NH), 1.75 (s, 6H, 2xCH₃).

    • IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~2240 (C≡N stretch), ~1650 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II).

PART 2: Synthesis of N-(2-carbamothioyl-2-methylethyl)benzamide (Final Product)

This step converts the nitrile to a primary thioamide. The chosen method utilizes sodium hydrogen sulfide as the sulfur source in a buffered system with diethylamine hydrochloride. This approach is advantageous as it avoids the direct handling of toxic H₂S gas and is effective for aliphatic nitriles.[10]

Workflow_Step2 Step 2 Workflow A Combine nitrile intermediate, NaSH, and Et2NH·HCl in 1,4-Dioxane/H2O. B Heat the mixture to 55°C under a nitrogen atmosphere. A->B C Stir for 12-24 hours. B->C D Monitor reaction by TLC (disappearance of starting material). C->D E Cool to RT and pour into water. Extract with ethyl acetate. D->E F Wash combined organic layers with brine. E->F G Dry with MgSO4, filter, and concentrate. F->G H Purify crude product by column chromatography (Silica Gel). G->H I Characterize Final Product H->I

Diagram 3: Experimental workflow for the synthesis of the final thioamide product.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-necked, round-bottom flask equipped with a thermometer, magnetic stirrer, and nitrogen inlet, add the N-(1-cyano-1-methylethyl)benzamide intermediate (3.76 g, 20 mmol), sodium hydrogen sulfide hydrate (4.20 g, ~75 mmol, caution: toxic), and diethylamine hydrochloride (8.22 g, 75 mmol).

  • Solvent Addition: Add 40 mL of 1,4-dioxane and 40 mL of water to the flask.

  • Reaction: Under a nitrogen atmosphere, heat the solution to 55°C with vigorous stirring. Maintain this temperature until TLC analysis (eluent: 50% ethyl acetate in hexanes) shows complete consumption of the starting nitrile (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Isolation: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%).[11]

  • Characterization (Expected):

    • Yield: 60-75%.

    • Appearance: Pale yellow solid.

    • ¹H NMR (400 MHz, DMSO-d₆): δ 9.30 (br s, 1H, CSNH₂), 9.05 (br s, 1H, CSNH₂), 8.50 (t, J=5.5 Hz, 1H, CONH), 7.90-7.85 (m, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H), 3.60 (d, J=5.5 Hz, 2H, CH₂), 1.45 (s, 6H, 2xCH₃).

    • IR (KBr, cm⁻¹): ~3350-3150 (N-H stretches), ~1640 (C=O stretch, Amide I), ~1530 (N-H bend), ~1400-1000 (multiple bands, including C=S stretch contribution). The C=S stretch in primary thioamides can be complex and appear in the fingerprint region.[12][13]

Safety and Handling

All manipulations must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Benzoyl Chloride: Highly corrosive and a lachrymator.[14] Reacts violently with water. Handle with extreme care.[7][15]

  • 2-Amino-2-methylpropanenitrile: Toxic by ingestion, inhalation, and skin contact.[6][16] May release cyanide upon decomposition or contact with acids.

  • Sodium Hydrogen Sulfide (NaSH): Toxic. Contact with acid liberates highly toxic hydrogen sulfide gas.[4]

  • Hydrogen Sulfide (H₂S) Gas: Although not used directly, it can be generated from NaSH. H₂S is a highly toxic, flammable gas with the odor of rotten eggs.[17][18] Olfactory fatigue can occur at high concentrations, making odor an unreliable indicator of exposure.[19][20] Ensure the workup of the thionation step is performed in a well-ventilated fume hood.

  • 1,4-Dioxane & Dichloromethane: Suspected carcinogens and flammable. Avoid inhalation and skin contact.

Waste Disposal: All organic and aqueous waste must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

Trustworthiness and Validation

The protocols described are based on well-established, peer-reviewed chemical reactions. The acylation of amines is a fundamental transformation in organic synthesis. The conversion of nitriles to thioamides using sodium hydrogen sulfide is a documented method that provides a safer alternative to using pressurized hydrogen sulfide gas.[4][10] Each step includes a purification procedure (recrystallization or column chromatography) to ensure the isolation of a high-purity product, which can be validated by standard analytical techniques such as NMR, IR spectroscopy, and melting point analysis.

References

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  • Bagley, M. C., Dale, J. W., Xiong, X., & Bower, J. (2003). Simple Microwave-Assisted Method for the Synthesis of Primary Thioamides from Nitriles. Synlett, 2003(12), 1833-1835.
  • Goswami, S. P., Jana, S., & Mahapatra, A. K. (2007). Advanced reagent for thionation: Rapid synthesis of primary thioamides from nitriles at room temperature. Journal of Sulfur Chemistry, 28(4), 369-374.
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  • Sigma-Aldrich. 2-amino-2-methylpropanenitrile.
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  • MDPI. (2023).
  • National Institutes of Health.
  • Arrow@TU Dublin. (2016). Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis.
  • ACS Publications. Thioamides: Synthesis, Stability, and Immunological Activities of Thioanalogues of Imreg.
  • ConnectSci. Spectroscopic studies of thioamides. I. The infrared spectrum of cyanothioformamide.
  • National Institutes of Health.
  • Thieme. (2020).
  • ACS Publications. (2022). Ynamide-Mediated Thioamide and Primary Thioamide Syntheses.
  • MDPI. (2021).
  • SciSpace. Infrared Spectra of Thioamides and Selenoamides.
  • The Royal Society of Chemistry. Thioamide N–C(S)
  • INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXID
  • Royal Society of Chemistry. N-(Cyano(naphthalen-1-yl)methyl)benzamides: synthesis, crystal structures, and colorimetric sensing of fluoride anions.

Sources

Application

Application Note &amp; Protocols: Determination of the Solubility of N-(2-carbamothioyl-2-methylethyl)benzamide in DMSO and Organic Solvents

Introduction & Scientific Context N-(2-carbamothioyl-2-methylethyl)benzamide is a molecule featuring a benzamide group linked to a thioamide moiety. The structural attributes—a polar thioamide group capable of hydrogen b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

N-(2-carbamothioyl-2-methylethyl)benzamide is a molecule featuring a benzamide group linked to a thioamide moiety. The structural attributes—a polar thioamide group capable of hydrogen bonding, a somewhat polar benzamide group, and nonpolar phenyl and methyl groups—suggest a complex solubility profile. Understanding the solubility of this compound is a critical first step in any research or development pipeline. Solubility dictates the feasibility of its use in biological screening assays, informs formulation strategies for in vivo studies, and influences purification and synthetic route design.[1][2][3]

Dimethyl sulfoxide (DMSO) is the industry-standard "universal solvent" for initial compound screening due to its exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[4][5][6] It is miscible with water and most organic solvents, making it ideal for creating high-concentration stock solutions for high-throughput screening (HTS).[4][7] However, reliance on DMSO is not without caveats; its presence, even at low concentrations, can sometimes interfere with assays or lead to an overestimation of a compound's true aqueous solubility.[8][9]

This guide provides a comprehensive framework for determining the solubility of N-(2-carbamothioyl-2-methylethyl)benzamide. It outlines protocols for both rapid kinetic solubility assessment, suitable for early discovery, and rigorous thermodynamic equilibrium solubility determination, which is essential for later-stage development and regulatory filings.[10][11][12][13]

Foundational Principles: Predicting Solubility

The solubility of a compound is governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions, a concept often simplified by the adage "like dissolves like".[14] For N-(2-carbamothioyl-2-methylethyl)benzamide, the following structural features are key:

  • Hydrogen Bond Donors/Acceptors: The amide (-C(=O)NH-) and thioamide (-C(=S)NH2) groups can both donate and accept hydrogen bonds. Solvents capable of hydrogen bonding (e.g., alcohols like methanol, ethanol) are likely to be effective.

  • Polarity: The molecule possesses significant polarity due to the carbonyl and thiocarbonyl groups. Polar aprotic solvents like DMSO, dimethylformamide (DMF), and acetonitrile (ACN) are predicted to be good solvents.[4]

  • Nonpolar Regions: The phenyl ring and methyl group provide nonpolar character, suggesting some solubility in less polar solvents like dichloromethane (DCM) or ethyl acetate.

Predictive models based on quantitative structure-property relationships (QSPR) can offer initial estimates, but experimental determination remains the gold standard for accuracy.[1][14][15]

Experimental Workflow Overview

The determination of solubility follows a tiered approach, starting with a rapid, qualitative assessment and progressing to a precise, quantitative measurement. This ensures efficient use of the compound, which may be scarce in early discovery phases.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Quantitative Analysis A Compound Synthesis & Characterization B Qualitative Solubility Test (Small Scale, Visual) A->B ~1 mg C Solvent Shortlisting B->C Rank Order D Kinetic Solubility Assay (High-Throughput) C->D Informed Solvent Choice E Thermodynamic Solubility Assay (Shake-Flask Method) C->E Informed Solvent Choice F Data Analysis & Reporting D->F E->F G Final Solubility Profile (mg/mL, µM) F->G

Caption: Tiered workflow for solubility determination.

Protocols for Solubility Determination

Protocol 1: Rapid Qualitative & Semi-Quantitative Assessment

Objective: To quickly establish an approximate solubility ranking in a diverse set of solvents.

Materials:

  • N-(2-carbamothioyl-2-methylethyl)benzamide (solid powder)

  • Selection of solvents (e.g., DMSO, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Water)

  • 1.5 mL glass vials

  • Vortex mixer

  • Analytical balance

Methodology:

  • Preparation: Weigh approximately 1 mg of the compound into each of the labeled glass vials.

  • Solvent Addition: Add the first solvent (e.g., DMSO) dropwise, vortexing for 30 seconds after each addition. Record the volume of solvent required to fully dissolve the solid.

  • Incremental Addition: If the compound dissolves, continue adding solvent until a target concentration (e.g., 10 mg/mL) is reached to check for stability. If it does not dissolve after adding 1 mL (creating a 1 mg/mL slurry), it can be classified as "poorly soluble" or "insoluble" in that solvent.

  • Observation: Visually inspect each vial against a dark background for any undissolved particulate matter.

  • Classification: Categorize solubility based on the volume required for dissolution (e.g., >100 mg/mL = Very Soluble; 10-100 mg/mL = Soluble; 1-10 mg/mL = Sparingly Soluble; <1 mg/mL = Insoluble).

Causality & Insights: This method is fast and requires minimal compound. It provides a practical understanding of which solvents are viable for stock solution preparation, chromatography, and reaction chemistry. The visual endpoint is subjective but sufficient for initial screening.

Protocol 2: Quantitative Kinetic Solubility Assay

Objective: To determine the apparent solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer. This mimics the conditions of many in vitro biological assays.[2][16][17]

Materials:

  • 10 mM stock solution of N-(2-carbamothioyl-2-methylethyl)benzamide in 100% DMSO.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • 96-well UV-transparent collection plates.

  • Plate reader capable of UV-Vis spectroscopy or HPLC-UV/MS system.

Methodology:

  • Standard Curve Preparation: Prepare a series of calibration standards by diluting the 10 mM DMSO stock into a 50:50 mixture of Acetonitrile:Water.

  • Compound Dosing: Add 2 µL of the 10 mM DMSO stock solution to 98 µL of PBS (pH 7.4) in the wells of the filter plate. This results in a final DMSO concentration of 2% and a theoretical maximum concentration of 200 µM.[16]

  • Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours to allow precipitation to reach a steady state.[16]

  • Filtration: Place the filter plate on a vacuum manifold connected to a collection plate and apply vacuum to filter out any precipitate.

  • Quantification: Analyze the clear filtrate in the collection plate.

    • HPLC-UV/MS: The preferred method. Inject a known volume and determine the concentration by comparing the peak area to the standard curve.

    • UV-Vis Plate Reader: If the compound has a suitable chromophore, measure the absorbance at its λ-max and calculate the concentration using the standard curve.[13]

Causality & Insights: Kinetic solubility is often lower than thermodynamic solubility because the compound is rapidly crashed out of a favorable solvent (DMSO) into an unfavorable one (aqueous buffer), not allowing sufficient time to reach true equilibrium.[3][18] This value is highly relevant for predicting behavior in HTS, where compounds are similarly diluted from DMSO stocks.[18]

Protocol 3: Quantitative Thermodynamic (Equilibrium) Solubility Assay

Objective: To determine the true equilibrium solubility of the solid compound in a given solvent, representing the maximum amount of solute that can be dissolved under stable conditions. The shake-flask method is the gold standard.[13][19]

Materials:

  • N-(2-carbamothioyl-2-methylethyl)benzamide (solid powder, preferably crystalline).

  • Selected solvents (e.g., DMSO, Ethanol, PBS pH 7.4).

  • 2 mL glass vials with screw caps.

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

  • Syringe filters (0.45 µm, PTFE or other chemically resistant material).

  • HPLC-UV/MS system.

Methodology:

  • Preparation: Add an excess amount of solid compound to a vial (e.g., 2-5 mg). The key is to ensure solid material remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25 °C) for 24 to 48 hours.[3][13] This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean analysis vial. This step removes any remaining microscopic particles.

  • Dilution & Analysis: Prepare an appropriate dilution of the saturated filtrate and analyze by a validated HPLC-UV or LC-MS method against a standard curve to determine the precise concentration.

Self-Validation & Trustworthiness: The presence of residual solid in the vial at the end of the incubation period is a critical internal control, confirming that a saturated solution was achieved. The use of a validated HPLC method ensures accurate quantification. This protocol aligns with standards outlined by regulatory bodies for drug substance characterization.[10][12][20]

Data Presentation & Interpretation

Solubility data should be compiled into a clear, comparative table.

SolventPolarity IndexDielectric ConstantSolubility TypeMethodSolubility (mg/mL)Molar Solubility (M)Notes
DMSO7.247.2ThermodynamicShake-FlaskReport ValueCalculate ValueVisually clear solution
Ethanol5.224.5ThermodynamicShake-FlaskReport ValueCalculate Value
Acetonitrile5.837.5ThermodynamicShake-FlaskReport ValueCalculate Value
Ethyl Acetate4.46.0ThermodynamicShake-FlaskReport ValueCalculate Value
Dichloromethane3.19.1ThermodynamicShake-FlaskReport ValueCalculate Value
PBS (pH 7.4)9.080.1ThermodynamicShake-FlaskReport ValueCalculate ValueBiologically relevant
PBS (pH 7.4)9.080.1KineticDMSO SpikeReport ValueCalculate Value2% final DMSO conc.

Molecular Weight of N-(2-carbamothioyl-2-methylethyl)benzamide: 222.31 g/mol [21]

G cluster_0 Decision Pathway cluster_1 Actionable Insights Solubility Solubility Result (mg/mL) HighSol High Solubility (>10 mg/mL) Solubility->HighSol Is > 10? MedSol Moderate Solubility (1-10 mg/mL) Solubility->MedSol Is 1-10? LowSol Low Solubility (<1 mg/mL) Solubility->LowSol Is < 1? ActionHigh Proceed with direct formulation. Suitable for high-dose studies. HighSol->ActionHigh ActionMed Consider co-solvents or simple formulation aids. MedSol->ActionMed ActionLow Requires advanced formulation (e.g., salt formation, amorphous dispersion). May limit in vivo exposure. LowSol->ActionLow

Caption: Decision tree for formulation strategy based on solubility.

Conclusion

This document provides a robust framework for the systematic evaluation of the solubility of N-(2-carbamothioyl-2-methylethyl)benzamide. By employing a tiered approach from qualitative screening to quantitative thermodynamic measurement, researchers can generate reliable data essential for making informed decisions throughout the drug discovery and development process. Accurate solubility data is not merely a physicochemical parameter; it is a cornerstone of successful compound advancement.

References

  • ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. ResearchGate. Available at: [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. European Medicines Agency. Available at: [Link]

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. ECA Academy. Available at: [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing). Available at: [Link]

  • DMSO Pharmaceutical grade-uses of dimethylsulfoxide-dimethyl sulfoxide. LookChem. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. AntBio. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • ICH Q6A Guideline. IKEV. Available at: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. Available at: [Link]

  • N-(2-carbamothioyl-2-methylethyl)benzamide | CAS 1248302-41-1. American Elements. Available at: [Link]

  • ADME Solubility Assay. BioDuro. Available at: [Link]

  • Shake-Flask Solubility Assay. Bienta. Available at: [Link]

  • Kinetic solubility. Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. Available at: [Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PMC. Available at: [Link]

Sources

Method

In Vitro Assay Protocols for Evaluating N-(2-carbamothioyl-2-methylethyl)benzamide as a Novel Non-Hydroxamate HDAC Inhibitor

Introduction & Scientific Rationale Histone deacetylases (HDACs) are critical epigenetic regulators and validated therapeutic targets in oncology, immunology, and neurodegeneration[1],[2]. The majority of clinically appr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Histone deacetylases (HDACs) are critical epigenetic regulators and validated therapeutic targets in oncology, immunology, and neurodegeneration[1],[2]. The majority of clinically approved HDAC inhibitors (e.g., Vorinostat, Panobinostat) utilize a hydroxamic acid moiety as a Zinc-Binding Group (ZBG) to chelate the catalytic Zn²⁺ ion. However, hydroxamates often suffer from poor pharmacokinetic profiles, metabolic instability, and potential mutagenicity, driving the need for alternative ZBGs.

Thioamides have recently emerged as highly potent, non-hydroxamate ZBGs[3],[4]. N-(2-carbamothioyl-2-methylethyl)benzamide (CAS 1248302-41-1) [5],[6] is a highly promising screening scaffold that incorporates a primary thioamide ZBG linked to a benzamide capping group.

Mechanistic Causality: The benzamide motif acts as a surface recognition element, interacting with the hydrophobic rim of the HDAC catalytic tunnel[3]. Concurrently, the thioamide group penetrates the active site pocket to coordinate the zinc ion, effectively blocking natural substrate access[3],[7]. Furthermore, thioamide-based inhibitors and bulky benzamide derivatives often exhibit enhanced selectivity for HDAC6 (Class IIb) due to its wider, more accommodating catalytic channel compared to Class I HDACs[8],[9].

Mechanism HDAC HDAC Active Site (Zn2+ Dependent) Inhibition Enzyme Inhibition (Substrate Blocking) HDAC->Inhibition Reduced Deacetylation Thioamide Thioamide ZBG (Zinc Chelation) Thioamide->HDAC Chelates Zn2+ Benzamide Benzamide Motif (Surface Recognition) Benzamide->HDAC Binds Rim

Fig 1. Hypothesized mechanism of HDAC inhibition by the thioamide-benzamide scaffold.

Experimental Design & Workflow

To rigorously validate N-(2-carbamothioyl-2-methylethyl)benzamide as an HDAC inhibitor, a self-validating three-tier testing cascade is required. This workflow transitions from direct biochemical target engagement to cellular biomarker modulation, culminating in a phenotypic readout.

Workflow A Compound Prep (Thioamide Scaffold) B Biochemical Assay (Fluorometric) A->B IC50 Det. C Cellular Assay (Western Blot) B->C Target Eng. D Viability Assay (CellTiter-Glo) C->D Phenotype

Fig 2. In vitro screening workflow for N-(2-carbamothioyl-2-methylethyl)benzamide.

Protocol 1: Cell-Free Biochemical HDAC Inhibition Assay

Expert Insight: Thioamides can exhibit slow, tight-binding kinetics compared to standard hydroxamates[7]. Therefore, a 30-minute pre-incubation of the enzyme with the inhibitor prior to substrate addition is critical to reach binding equilibrium. Omitting this step will artificially underestimate the compound's potency. Bovine Serum Albumin (BSA) is strictly required in the buffer to prevent non-specific adsorption of the hydrophobic benzamide moiety to the microplate walls.

Reagents & Materials
  • Enzymes: Recombinant human HDAC1 (Class I) and HDAC6 (Class IIb).

  • Substrate: Fluorogenic Boc-Lys(Ac)-AMC.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA.

Step-by-Step Methodology
  • Compound Preparation: Dissolve N-(2-carbamothioyl-2-methylethyl)benzamide in 100% DMSO to a 10 mM stock. Prepare a 10-point 3-fold serial dilution in DMSO.

  • Acoustic Dispensing: Transfer 100 nL of the compound dilutions into a 384-well black microtiter plate (final DMSO concentration = 1%).

  • Enzyme Addition: Dilute HDAC1 and HDAC6 in Assay Buffer. Add 5 µL of the enzyme solution to the respective wells.

  • Pre-Incubation (Critical Step): Incubate the plate at room temperature (RT) for 30 minutes to allow the thioamide ZBG to fully chelate the active site zinc[3].

  • Reaction Initiation: Add 5 µL of 2X Boc-Lys(Ac)-AMC substrate (final concentration 10 µM) to all wells. Incubate at 37°C for 60 minutes.

  • Development: Add 10 µL of Developer Solution (containing trypsin-like protease and 2 µM Trichostatin A to stop the HDAC reaction). Incubate for 20 minutes at RT.

  • Detection: Read fluorescence on a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol 2: Cellular Target Engagement (Western Blot)

Expert Insight: Biochemical potency does not guarantee cellular efficacy due to potential membrane impermeability or rapid intracellular metabolism. To validate target engagement in situ, we assess the acetylation status of specific HDAC substrates. Hyperacetylation of α-tubulin serves as a specific biomarker for HDAC6 inhibition, while hyperacetylation of Histone H3 indicates Class I HDAC (e.g., HDAC1) inhibition[3],[9].

Step-by-Step Methodology
  • Cell Seeding: Seed HCT116 (colon carcinoma) or HeLa cells in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with N-(2-carbamothioyl-2-methylethyl)benzamide at 1x, 5x, and 10x the biochemical IC₅₀ for 24 hours. Include DMSO (0.1%) as a vehicle control and Tubastatin A as a positive control for HDAC6[9].

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease inhibitors and 1 µM SAHA (to preserve acetylation during lysis).

  • Protein Quantification: Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C). Quantify protein using a BCA assay.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Block with 5% non-fat milk. Probe overnight at 4°C with primary antibodies against Acetyl-α-Tubulin (Lys40), Total α-Tubulin, Acetyl-Histone H3 (Lys9), and Total Histone H3.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at RT. Develop using ECL substrate and image via chemiluminescence.

Protocol 3: Cell Viability & Cytotoxicity Assay

Expert Insight: To determine if the biochemical and cellular target engagement translates to a functional phenotypic response, an ATP-dependent luminescence assay is utilized[3]. Thioamides must be prepared fresh, as prolonged storage in aqueous media can lead to oxidation or hydrolysis, skewing phenotypic readouts[3].

Step-by-Step Methodology
  • Seeding: Seed HCT116 cells in 96-well opaque white plates at 2,000 cells/well in 90 µL of media.

  • Dosing: After 24 hours, add 10 µL of 10X N-(2-carbamothioyl-2-methylethyl)benzamide dilutions (dose range: 10 µM to 0.5 nM).

  • Incubation: Incubate for 72 hours at 37°C.

  • Readout: Equilibrate the plate to RT for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Shake for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence. Normalize data to the DMSO control to calculate the CC₅₀ (half-maximal cytotoxic concentration).

Data Presentation & Expected Outcomes

Table 1: Biochemical Assay Reaction Setup
ComponentStock ConcentrationFinal ConcentrationCausality / Purpose
Assay Buffer 10X1XMaintains optimal pH (8.0) for enzyme kinetics.
BSA 10 mg/mL0.1 mg/mLPrevents non-specific binding of benzamide moiety.
MgCl₂ 100 mM1 mMStabilizes the structural integrity of the HDAC enzyme.
Boc-Lys(Ac)-AMC 10 mM10 µMFluorogenic substrate cleaved post-deacetylation.
Table 2: Expected Quantitative Endpoints (IC₅₀ Profile)

Note: Values are representative expectations for a thioamide-benzamide hybrid based on structural analogs like Marbostat-100[10],[9].

CompoundHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity ProfileCellular Ac-Tubulin
N-(2-carbamothioyl...) > 1,00010 - 150Class IIb SelectiveRobust Increase
SAHA (Control) 1518Pan-HDACModerate Increase
Tubastatin A (Control) > 1,0001.5HDAC6 SelectiveRobust Increase

References

  • American Elements. N-(2-carbamothioyl-2-methylethyl)benzamide | CAS 1248302-41-1. 5

  • BenchChem. Application Notes and Protocols for 2-Pyridinecarbothioamide in In Vitro Histone Deacetylase (HDAC) Inhibition. 3

  • PubMed (NIH). Macrocyclic Histone Deacetylase Inhibitors. 11

  • ResearchGate. Substrate-Guided Development of HDAC11-Selective Inhibitors Featuring α-Amino Amide Zinc-Binding Groups. Link

  • ACS Publications. Chemical Editing of Macrocyclic Natural Products and Kinetic Profiling Reveal Slow, Tight-Binding Histone Deacetylase Inhibitors with Picomolar Affinities. 7

  • PubMed (NIH). Continuous Sirtuin/HDAC (histone deacetylase) activity assay using thioamides as PET (Photoinduced Electron Transfer)-based fluorescence quencher. 4

  • PubMed (NIH). Marbostat-100 Defines a New Class of Potent and Selective Antiinflammatory and Antirheumatic Histone Deacetylase 6 Inhibitors.1

  • Taylor & Francis. Recent Advances in Small Molecular Modulators Targeting Histone Deacetylase 6. 9

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Application

Application Note: N-(2-carbamothioyl-2-methylethyl)benzamide as a Precursor in Advanced Heterocyclic Synthesis

Executive Summary N-(2-carbamothioyl-2-methylethyl)benzamide (CAS 1248302-41-1) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and organic synthesis. Structurally, it featu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-carbamothioyl-2-methylethyl)benzamide (CAS 1248302-41-1) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and organic synthesis. Structurally, it features a highly nucleophilic primary thioamide coupled with a sterically hindered, benzamide-protected primary amine. This unique architecture makes it an ideal precursor for the construction of functionalized heterocycles—most notably 2-substituted thiazoles and 1,2,4-thiadiazoles.

This application note provides researchers and drug development professionals with field-proven protocols, mechanistic rationale, and optimization strategies for deploying this precursor in complex synthetic workflows.

Physicochemical Profiling & Structural Rationale

To effectively utilize this precursor, one must understand the causality behind its reactivity:

  • Chemical Identity: C₁₁H₁₄N₂OS (MW: 222.31 g/mol ).

  • Bifunctional Reactivity: The thioamide group (-C(=S)NH₂) acts as the reactive center. The sulfur atom is a "soft" nucleophile, making it highly reactive toward "soft" electrophiles like α-haloketones[1].

  • Pharmacophore Protection: The benzamide moiety (-NH-CO-Ph) is inert under standard cyclization conditions. It serves as a robust protecting group that survives both acidic and basic environments, allowing the chemist to either retain it for target binding (lipophilic interaction) or cleave it later to reveal a primary amine.

  • Stereochemical Considerations: The 2-methyl group on the ethyl chain introduces a stereocenter. Unless enantiopure, the resulting heterocycles will be racemic at the side chain, a critical factor for downstream chiral separation in drug discovery.

Primary Application: The Hantzsch Thiazole Synthesis

The most prominent application of this precursor is the Hantzsch Thiazole Synthesis , a classic condensation reaction that yields stable, aromatic thiazole rings[1][2].

Mechanistic Causality

The reaction proceeds via a self-driving thermodynamic cascade[1][3]:

  • S-Alkylation (Sₙ2): The soft thioamide sulfur attacks the α-carbon of the haloketone, displacing the halide to form a highly polar thioimidate intermediate.

  • Intramolecular Cyclization: The thioamide nitrogen attacks the ketone carbonyl, forming a 5-membered hydroxythiazoline ring.

  • Dehydration: Driven by the thermodynamic stability of aromatization, the intermediate loses a water molecule to yield the final 2-substituted thiazole[1].

Workflow Visualization

Hantzsch A Thioamide Precursor (CAS 1248302-41-1) C S-Alkylation Intermediate A->C + B (SN2 Attack) B α-Haloketone (Electrophile) D Hydroxythiazoline Intermediate C->D Intramolecular Cyclization E 2-Substituted Thiazole Product D->E Dehydration (-H2O)

Figure 1: Mechanistic workflow of the Hantzsch thiazole synthesis using the thioamide precursor.

Experimental Protocol: Synthesis of 2-(3-benzamido-2-methylpropyl)thiazoles

This protocol is designed as a self-validating system. The progression of the reaction can be visually and analytically confirmed at each stage.

Reagents:

  • N-(2-carbamothioyl-2-methylethyl)benzamide (1.0 eq, 5.0 mmol)

  • α-Bromoacetophenone (1.05 eq, 5.25 mmol)

  • Anhydrous Ethanol (15 mL)

  • 5% Na₂CO₃ aqueous solution

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve the thioamide precursor in anhydrous ethanol. Causality: Ethanol is chosen because its protic nature stabilizes the leaving bromide ion and facilitates the final dehydration step[4].

  • Electrophile Addition: Add the α-bromoacetophenone dropwise at room temperature. The solution may slightly darken as the S-alkylation intermediate forms.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 2–4 hours[3].

    • Self-Validation (TLC): Monitor via TLC (Hexanes:EtOAc 1:1). The starting thioamide is polar (lower R_f). The intermediate salt remains at the baseline. The final thiazole product is highly UV-active (254 nm) and less polar (higher R_f).

  • Neutralization & Precipitation: Cool the reaction to room temperature. Pour the mixture into 50 mL of a 5% Na₂CO₃ solution while stirring vigorously. Causality: The product initially forms as a hydrobromide salt; neutralization converts it to the free base, drastically reducing its aqueous solubility and inducing precipitation[1][3].

  • Isolation: Filter the precipitate through a Büchner funnel, wash with cold distilled water, and dry under vacuum.

    • Self-Validation (LC-MS): Confirm the product mass. The expected [M+H]⁺ shift should correspond to: (Mass of Precursor + Mass of Haloketone) - (Mass of HBr + Mass of H₂O).

Secondary Application: Oxidative Dimerization to 1,2,4-Thiadiazoles

Primary thioamides can also be oxidatively dimerized to form 3,5-disubstituted-1,2,4-thiadiazoles, a motif often used as a bioisostere for esters and amides in drug design.

Protocol for Oxidative Cyclization:

  • Dissolve the precursor (1.0 eq) in a mixture of Dichloromethane (DCM) and Methanol (4:1).

  • Add Potassium Carbonate (K₂CO₃, 2.0 eq) and Iodine (I₂, 0.6 eq) at 0°C. Causality: Iodine acts as a mild oxidant, converting the thioamide to a reactive disulfide intermediate, which subsequently undergoes elimination of H₂S and ring closure.

  • Stir at room temperature for 3 hours.

  • Quench the unreacted iodine with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) until the solution turns colorless. Extract with DCM, dry over Na₂SO₄, and concentrate.

Quantitative Data: Condition Optimization

The following table summarizes optimization data for the Hantzsch synthesis using N-(2-carbamothioyl-2-methylethyl)benzamide. Incorporating green chemistry techniques (like ultrasound or microwave irradiation) significantly improves throughput[4].

Solvent SystemTemperatureTimeCatalyst / AdditiveYield (%)Purity (LC-MS)
Anhydrous Ethanol80°C (Reflux)3.0 hNone82%>95%
DMF100°C (Heating block)4.0 hNone75%90%
EtOH / H₂O (1:1)65°C (Ultrasound)45 minNone89%>98%
Solvent-Free120°C (Microwave)10 minSilica-supported acid94%>98%

Note: The transition from conventional heating to ultrasonic or microwave irradiation not only reduces reaction time but also minimizes the formation of thermal degradation byproducts, leading to higher crude purity[4].

References

  • Hantzsch Thiazole Synthesis. Chem Help Asap. URL:[Link]

  • Hantzsch Thiazole Synthesis. SynArchive. URL:[Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC (National Institutes of Health). URL:[Link]

Sources

Method

A Researcher's Guide to the Initial Characterization of N-(2-carbamothioyl-2-methylethyl)benzamide in Cell Culture

Introduction N-(2-carbamothioyl-2-methylethyl)benzamide is a chemical entity belonging to the broader class of benzamide and thiourea derivatives.[1][2] While specific biological functions and cell culture applications f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(2-carbamothioyl-2-methylethyl)benzamide is a chemical entity belonging to the broader class of benzamide and thiourea derivatives.[1][2] While specific biological functions and cell culture applications for this particular compound are not yet extensively documented in scientific literature, the structural motifs it contains—namely the benzamide and thiourea groups—are present in a wide range of molecules with significant pharmacological activities. Derivatives of benzamide are known to play a crucial role in drug development, with applications as anti-inflammatory, anti-tumoral, and antimicrobial agents. Similarly, thiourea derivatives have been investigated for their potential as anticancer and antibacterial agents.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to initiate the characterization of a novel compound like N-(2-carbamothioyl-2-methylethyl)benzamide in a cell culture setting. The following application notes and protocols are designed to establish a foundational understanding of the compound's bioactivity, starting from basic handling and cytotoxicity profiling to initial functional screening. This structured approach is essential for methodically uncovering the therapeutic or research potential of new chemical entities.

Application Note 1: Preliminary Compound Handling and Stock Solution Preparation

Rationale: Before any biological experiments can be conducted, it is critical to establish a reliable method for preparing the compound in a form that is compatible with cell culture media. The choice of solvent and the final concentration of the stock solution can significantly impact the reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro studies due to its high solubilizing power and relatively low toxicity to cells at low concentrations (typically ≤ 0.5% v/v).

Key Considerations:

  • Solubility Testing: It is imperative to first determine the solubility of N-(2-carbamothioyl-2-methylethyl)benzamide in DMSO and other potential solvents to establish the maximum achievable stock concentration.

  • Sterility: All stock solutions must be sterile-filtered to prevent contamination of cell cultures.

  • Storage: Aliquoting stock solutions into single-use volumes and storing them at -20°C or -80°C is recommended to maintain compound stability and prevent degradation from repeated freeze-thaw cycles.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • N-(2-carbamothioyl-2-methylethyl)benzamide (Molecular Weight: 222.31 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = (0.010 mol/L) x (0.001 L) x (222.31 g/mol ) = 0.0022231 g = 2.22 mg

  • Weigh the compound: Carefully weigh out approximately 2.22 mg of N-(2-carbamothioyl-2-methylethyl)benzamide and transfer it to a sterile conical tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Solubilize: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be cautious of potential compound degradation.

  • Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the filtered stock solution into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes. Store the aliquots at -20°C or -80°C, protected from light.

Application Note 2: General Cytotoxicity Profiling

Rationale: The first step in characterizing the biological effect of a new compound is to determine its cytotoxicity profile. This information is crucial for identifying a suitable concentration range for subsequent functional assays, where the goal is to observe specific cellular effects without causing widespread cell death. An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[5] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

Experimental Design:

  • Cell Line Panel: It is advisable to screen the compound against a panel of cell lines, including both cancerous and non-cancerous (e.g., normal fibroblast) lines, as well as cells from different tissue origins. This can provide initial insights into potential selectivity.

  • Concentration Range: A broad range of concentrations (e.g., from low nanomolar to high micromolar) should be tested to determine the dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) value.

  • Time Course: Performing the assay at different time points (e.g., 24, 48, and 72 hours) can reveal time-dependent effects of the compound.

Protocol 2: MTT Assay for Cell Viability

Materials:

  • Selected cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • N-(2-carbamothioyl-2-methylethyl)benzamide stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO, cell culture grade

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium from the 10 mM stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Prepare Serial Dilutions of Compound B->C D Treat Cells with Compound C->D E Incubate for 24-72h D->E F Add MTT Reagent E->F G Incubate for 3-4h F->G H Solubilize Formazan with DMSO G->H I Read Absorbance at 570 nm H->I J Calculate % Viability I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Workflow for determining the IC50 value of a novel compound using the MTT assay.

Expected Results and Interpretation

The results of the MTT assay can be summarized in a table, providing a clear overview of the compound's cytotoxic potency across different cell lines.

Cell LineTypeIC50 (µM) after 48h
MCF-7Breast CancerHypothetical Value
A549Lung CancerHypothetical Value
HCT116Colon CancerHypothetical Value
MRC-5Normal Lung FibroblastHypothetical Value

A lower IC50 value indicates higher cytotoxicity. A significant difference in IC50 values between cancer and normal cell lines would suggest potential cancer-selective toxicity, a desirable characteristic for a therapeutic candidate.

Application Note 3: Initial Functional Screening

Rationale: Based on the known activities of related benzamide and thiourea derivatives, a logical next step is to screen N-(2-carbamothioyl-2-methylethyl)benzamide for potential anticancer effects.[3] Beyond general cytotoxicity, it is important to investigate more specific cellular processes that might be affected by the compound. An apoptosis assay can determine if the compound induces programmed cell death, a common mechanism of action for many chemotherapeutic agents.

Protocol 3: Caspase-3/7 Activity Assay

Materials:

  • Cells and culture reagents

  • White, clear-bottom 96-well plates

  • N-(2-carbamothioyl-2-methylethyl)benzamide

  • Commercially available Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound at various concentrations (typically below the IC50 value to avoid widespread necrosis) for a chosen time period (e.g., 24 hours), following the same procedure as the MTT assay. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the luminescence signal of treated wells to the vehicle control to determine the fold-change in caspase-3/7 activity.

Workflow for Apoptosis Screening

Apoptosis_Workflow A Seed Cells in White-walled 96-well Plate B Treat with Compound (Sub-IC50 concentrations) A->B C Incubate for 12-24h B->C D Add Caspase-Glo® 3/7 Reagent C->D E Incubate at RT for 1-2h D->E F Measure Luminescence E->F G Analyze Fold-Change in Caspase Activity F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-carbamothioyl-2-methylethyl)benzamide

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of N-(2-carbamothioyl-2-methylethyl)benzamide. Here, we address common challe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of N-(2-carbamothioyl-2-methylethyl)benzamide. Here, we address common challenges, offer troubleshooting solutions, and present optimized protocols to improve synthesis yield and purity.

Overview of the Synthetic Challenge

The synthesis of N-(2-carbamothioyl-2-methylethyl)benzamide involves the creation of a thioamide functional group, a crucial isostere of amides in medicinal chemistry that can alter physicochemical properties and biological activity.[1] The most common and direct route to this class of compounds is the thionation of the corresponding amide precursor. While seemingly straightforward, this transformation is often plagued by issues such as low yields, difficult purifications, and the formation of unwanted byproducts. This guide focuses on the widely-used Lawesson's reagent for this thionation, providing a robust framework for successful synthesis.[2][3]

Recommended Synthetic Pathway

The most reliable pathway to N-(2-carbamothioyl-2-methylethyl)benzamide is a two-step process. First, the synthesis of the amide precursor, N-(2-carbamoyl-2-methylethyl)benzamide, followed by its thionation.

G cluster_0 Step 1: Amide Precursor Synthesis cluster_1 Step 2: Thionation Benzoyl_Chloride Benzoyl Chloride Amide_Precursor N-(2-carbamoyl-2-methylethyl)benzamide Benzoyl_Chloride->Amide_Precursor Acylation Amine 2-Amino-2-methylpropanamide Amine->Amide_Precursor Lawessons_Reagent Lawesson's Reagent Final_Product N-(2-carbamothioyl-2-methylethyl)benzamide Amide_Precursor->Final_Product Thionation in Anhydrous Toluene Lawessons_Reagent->Final_Product

Caption: Recommended two-step synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2-carbamoyl-2-methylethyl)benzamide (Amide Precursor)

This protocol is based on the Schotten-Baumann reaction conditions, a standard method for N-acylation.

Materials:

  • 2-Amino-2-methylpropanamide

  • Benzoyl chloride

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-2-methylpropanamide (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C using an ice bath.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated NaHCO3 solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-(2-carbamoyl-2-methylethyl)benzamide.

Protocol 2: Thionation to N-(2-carbamothioyl-2-methylethyl)benzamide

This protocol utilizes Lawesson's reagent for the conversion of the amide to the target thioamide.[1][4]

Materials:

  • N-(2-carbamoyl-2-methylethyl)benzamide (from Protocol 1)

  • Lawesson's Reagent (LR), [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]

  • Toluene, anhydrous

  • Ethylene glycol or Ethanol

  • Celite

Procedure:

  • To a round-bottom flask equipped with a condenser and a magnetic stirrer, add N-(2-carbamoyl-2-methylethyl)benzamide (1.0 mmol, 1.0 eq.) and Lawesson's reagent (0.6 mmol, 0.6 eq.).[4]

  • Add anhydrous toluene (4-5 mL) to the flask.[1][4]

  • Heat the mixture to reflux (approximately 110 °C) under a nitrogen atmosphere. Caution: This reaction may produce toxic hydrogen sulfide (H2S) gas and should be performed in a well-ventilated fume hood.[1]

  • Monitor the reaction progress by TLC until the starting amide is completely consumed (typically 2-5 hours).[1][4]

  • Cool the reaction mixture to room temperature.

  • Workup: Add ethylene glycol (10 mL) and a small amount of water (1 mL) to the cooled mixture and stir at 95 °C for 2-5 hours to decompose the phosphorus byproducts.[4] This step is crucial for simplifying purification.

  • After cooling, transfer the mixture to a separatory funnel and separate the toluene layer.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO4.

  • Filter the solution through a pad of celite to remove any remaining fine particulates.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield pure N-(2-carbamothioyl-2-methylethyl)benzamide.

Troubleshooting Guide

This section addresses common issues encountered during the thionation step (Protocol 2).

G cluster_problems cluster_solutions start Problem Encountered low_yield Low or No Yield Check reagent quality, reaction conditions, and workup. start->low_yield Issue side_products Multiple Spots on TLC Possible nitrile formation or degradation. start->side_products Issue purification Difficult Purification Streaking on TLC, oily product. start->purification Issue solution_yield Solutions for Low Yield - Use fresh, high-purity Lawesson's Reagent. - Ensure anhydrous conditions. - Optimize temperature (80-110°C) and time. - Check for complete consumption of starting material via TLC. low_yield->solution_yield Troubleshoot solution_side Solutions for Side Products - Lower reaction temperature. - Reduce reaction time. - Ensure starting amide is fully dry. side_products->solution_side Troubleshoot solution_purity Solutions for Purification - Implement post-reaction ethylene glycol or ethanol wash. - Filter through Celite before concentration. - Optimize chromatography solvent system. purification->solution_purity Troubleshoot

Caption: Troubleshooting decision-making workflow.

Q1: My thionation reaction has a very low yield or did not proceed. What went wrong?

A1: Low yields in thionation reactions with Lawesson's reagent can often be traced back to several key factors:

  • Reagent Quality: Lawesson's reagent (LR) can degrade upon improper storage. Ensure you are using a fresh, high-purity batch.

  • Anhydrous Conditions: The reaction is sensitive to moisture. Use anhydrous solvents and ensure all glassware is thoroughly dried.[1]

  • Reaction Temperature: While refluxing in toluene is standard, some substrates may require lower temperatures (80-100 °C) to prevent degradation of the starting material or product.[5] Conversely, if the reaction is sluggish, ensure the temperature is adequate for the conversion.

  • Reaction Time: The reaction time can vary significantly based on the substrate. Monitor the reaction closely by TLC to determine the optimal endpoint and avoid prolonged heating, which can lead to side products.[1]

Q2: My TLC plate shows multiple spots, including one that might be a nitrile. How can I prevent this side product?

A2: The formation of a nitrile is a known side reaction for the thionation of primary amides.[5] This occurs through dehydration of the primary thioamide intermediate. To minimize this:

  • Lower the Temperature: Running the reaction at the lower end of the effective temperature range (e.g., 80 °C) can often suppress this side reaction.

  • Reduce Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed.

  • Alternative Reagents: While LR is generally effective, other thionating agents could be explored, though they come with their own challenges. For instance, Phosphorus Pentasulfide (P4S10) often requires harsher conditions.[2]

Q3: The workup and purification are very difficult. My product is an oil or streaks badly on a silica gel column. What can I do?

A3: This is a very common issue due to phosphorus-containing byproducts from Lawesson's reagent.[3]

  • Post-Reaction Quench: The most effective solution is to treat the cooled reaction mixture with ethanol or ethylene glycol before aqueous workup.[4] This transesterifies the phosphorus byproducts into more polar, easily separable compounds. Our recommended protocol includes this crucial step.

  • Filtration: Passing the crude mixture through a plug of Celite after the reaction can help remove some of the insoluble byproducts before concentration and chromatography.[5]

  • Chromatography Additives: If streaking persists, consider adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the chromatography eluent, depending on the nature of your product.

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions when using Lawesson's reagent? A: The primary hazard is the potential generation of hydrogen sulfide (H2S), a toxic and flammable gas with a foul odor.[1] Always conduct the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]

Q: How does Lawesson's reagent work? A: In solution, the dimeric Lawesson's reagent is in equilibrium with a more reactive monomeric dithiophosphine ylide.[1][2] This monomer reacts with the amide's carbonyl group to form a four-membered thiaoxaphosphetane intermediate. This intermediate then collapses, driven by the formation of a very stable phosphorus-oxygen double bond, to yield the desired thioamide and a phosphorus byproduct.[1][3]

Q: Can I use other solvents besides toluene? A: Yes, other high-boiling, non-protic solvents like xylene or dioxane can be used. However, toluene is the most commonly reported and is effective for a wide range of substrates.[4] The key is to use an anhydrous solvent that allows for sufficient heating to drive the reaction.

Q: How can I confirm the formation of the thioamide product? A: Spectroscopic methods are essential.

  • ¹H NMR: You should observe characteristic shifts for the protons adjacent to the newly formed thioamide group. The NH and NH2 protons will also appear, though their shifts can be broad and concentration-dependent.

  • ¹³C NMR: The most telling evidence is the appearance of the C=S carbon signal, which typically resonates far downfield (often >180 ppm).

  • FTIR: The C=O stretch from the starting material (around 1650-1680 cm⁻¹) will disappear, and a C=S stretching band will appear, although it is often weaker and can be found in the fingerprint region.

  • Mass Spectrometry: Confirms the molecular weight of the final product.

Summary of Key Thionation Parameters

ParameterRecommended ConditionRationale & Notes
Thionating Agent Lawesson's ReagentMild, efficient, and versatile for a wide range of amides.[1][2]
Stoichiometry 0.55 - 0.60 eq. Lawesson's ReagentLR is a dimer; this stoichiometry corresponds to 1.1 - 1.2 eq. of the active monomer.[4][5]
Solvent Anhydrous TolueneHigh boiling point and inert nature are ideal. Ensure it is dry.[1][4]
Temperature 80 - 110 °C (Reflux)Balances reaction rate with potential for side reactions or degradation.[5]
Reaction Time 2 - 24 hoursHighly substrate-dependent. Must be monitored by TLC.[1][5]
Workup Additive Ethylene Glycol or EthanolCrucial for decomposing phosphorus byproducts and simplifying purification.[4]

References

  • Royal Society of Chemistry. (n.d.). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Publishing. Retrieved from [Link]

  • MDPI. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

  • Beilstein Journals. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Retrieved from [Link]

  • MDPI. (n.d.). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild Method for the Conversion of Amides to Thioamides. Retrieved from [Link]

  • ACS Publications. (2003). Mild Method for the Conversion of Amides to Thioamides. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved from [Link]

  • ResearchGate. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved from [Link]

  • ChemRxiv. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-[Ethyl(2-hydroxyethyl)carbamothioyl]-2-methylbenzamide. PMC. Retrieved from [Link]

  • Semantic Scholar. (2016). The Synthesis and Characterisation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-(Cyano(naphthalen-1-yl)methyl)benzamides: synthesis, crystal structures, and colorimetric sensing of fluoride anions. New Journal of Chemistry. Retrieved from [Link]

  • IJPPR. (2020). Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. Retrieved from [Link]

  • ACS Publications. (2024). Arynes Promoted Dehydrosulfurization of Thioamides: Access to Nitriles and Diaryl Sulfides. Organic Letters. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemists Find General Thioamide Synthesis. C&EN Global Enterprise. Retrieved from [Link]

  • PubMed. (n.d.). Opportunities and challenges in the synthesis of thioamidated peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(benzyl carbamothioyl)-2-hydroxy-substituted benzamide.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Biological evaluation and Computational study for Prediction of Molecular Properties of Some Novel N-{(1,3. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-carbamothioyl-2-methylethyl)benzamide (C11H14N2OS). Retrieved from [Link]

  • ResearchGate. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
  • Journal of Physical Science. (n.d.). The Synthesis and Characterisation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. Retrieved from [Link]

  • Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • ResearchGate. (2023). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-[Ethyl(2-hydroxyethyl)carbamothioyl]-2-methylbenzamide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilizing N-(2-carbamothioyl-2-methylethyl)benzamide in Aqueous Solutions

Welcome to the technical support center for N-(2-carbamothioyl-2-methylethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pract...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(2-carbamothioyl-2-methylethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the degradation of this thioamide-containing compound in aqueous experimental settings.

Introduction: The Challenge of Thioamide Stability

N-(2-carbamothioyl-2-methylethyl)benzamide, like other thioamides, possesses a unique chemical structure that, while beneficial for various applications including as precursors in the synthesis of heterocycles and in drug design for enhanced stability against proteolysis, also presents significant stability challenges in aqueous environments.[1][2][3][4] The replacement of the carbonyl oxygen with sulfur in the amide bond introduces altered reactivity, making the molecule susceptible to degradation through several pathways.[5] Understanding these pathways is the first step toward effective stabilization.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-(2-carbamothioyl-2-methylethyl)benzamide in an aqueous solution?

A1: The primary degradation pathways for thioamides like N-(2-carbamothioyl-2-methylethyl)benzamide in aqueous solutions are hydrolysis and oxidation.

  • Hydrolysis: The thioamide functional group can hydrolyze to the corresponding amide, N-(2-carbamoyl-2-methylethyl)benzamide. This reaction can be catalyzed by acids, bases, or even certain metal salts.[1][6] The presence of water is a key reactant in this process.

  • Oxidation: The sulfur atom in the thioamide group is susceptible to oxidation, which can lead to the formation of various byproducts, including the corresponding amide.[7][8] Oxidizing agents, dissolved oxygen, and even light exposure can initiate or accelerate these oxidative processes.[7][9][10]

Q2: I'm observing a loss of my compound over time in my aqueous buffer. What is the most likely cause?

A2: The most probable causes for the loss of N-(2-carbamothioyl-2-methylethyl)benzamide in an aqueous buffer are hydrolysis and/or oxidation. To troubleshoot, consider the following factors:

  • pH of the Buffer: Thioamide stability is highly pH-dependent. Both acidic and basic conditions can accelerate hydrolysis. It is generally recommended to maintain a pH close to neutral (pH 7) for optimal stability.[11]

  • Presence of Oxidizing Agents: Buffers or other reagents in your solution may contain trace amounts of oxidizing agents. Ensure all components are of high purity.

  • Dissolved Oxygen: Aqueous solutions can contain dissolved oxygen, which can contribute to oxidative degradation.[9][12]

  • Light Exposure: Photochemical reactions can lead to degradation, including oxidation and cyclization.[10][13][14]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.

Q3: Can I use metal-containing buffers or reagents with my compound?

A3: It is strongly advised to avoid or minimize the use of certain metal salts, such as those of silver (Ag+) and mercury (Hg2+), as they can catalyze the hydrolysis of thioamides to their corresponding amides.[1][2] If metal ions are a necessary component of your experiment, consider using chelating agents like EDTA to sequester them and reduce their catalytic activity.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with N-(2-carbamothioyl-2-methylethyl)benzamide.

Issue 1: Rapid Degradation Observed by HPLC/UPLC-MS

Symptoms:

  • A significant decrease in the peak area of the parent compound over a short period.

  • Appearance of new peaks, potentially corresponding to the amide analog or other degradation products.

Troubleshooting Workflow:

workflow start Start: Rapid Degradation Observed check_ph Measure pH of the Solution start->check_ph is_ph_neutral Is pH between 6.5 and 7.5? check_ph->is_ph_neutral adjust_ph Adjust pH to Neutral (6.5-7.5) Use appropriate buffer system is_ph_neutral->adjust_ph No check_oxygen Deoxygenate the Solution? (e.g., sparging with N2 or Ar) is_ph_neutral->check_oxygen Yes adjust_ph->check_oxygen is_deoxygenated Was solution deoxygenated? check_oxygen->is_deoxygenated deoxygenate Implement Deoxygenation Protocol is_deoxygenated->deoxygenate No check_light Protect from Light? is_deoxygenated->check_light Yes deoxygenate->check_light is_protected Was solution protected from light? check_light->is_protected protect_light Use amber vials or cover with foil is_protected->protect_light No check_temp Control Temperature? is_protected->check_temp Yes protect_light->check_temp is_temp_controlled Was temperature controlled? check_temp->is_temp_controlled control_temp Store at lower temperatures (e.g., 4°C) is_temp_controlled->control_temp No reanalyze Re-analyze sample by HPLC/UPLC-MS is_temp_controlled->reanalyze Yes control_temp->reanalyze end_good End: Stability Improved reanalyze->end_good Problem Solved end_bad End: Degradation Persists (Consider further investigation) reanalyze->end_bad Problem Persists degradation_pathways compound N-(2-carbamothioyl-2-methylethyl)benzamide hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) compound->hydrolysis Degradation Pathway oxidation Oxidation (O₂, Light, Oxidants) compound->oxidation Degradation Pathway amide N-(2-carbamoyl-2-methylethyl)benzamide hydrolysis->amide prevention_hydrolysis Prevention: - Control pH (Neutral) - Avoid catalytic metals hydrolysis->prevention_hydrolysis oxidation->amide other_products Other Oxidized Byproducts oxidation->other_products prevention_oxidation Prevention: - Deoxygenate solutions - Protect from light - Use antioxidants (optional) - Store at low temperatures oxidation->prevention_oxidation

Caption: Degradation pathways and prevention strategies.

By understanding the inherent instability of the thioamide group and implementing these preventative measures, researchers can significantly improve the reliability and reproducibility of their experiments involving N-(2-carbamothioyl-2-methylethyl)benzamide.

References

  • Porter, D. J. T., & Neal, R. A. (1986). THIONO COMPOUNDS, 7. OXIDATION OF THIOAMIDES IN RELATION TO ADVERSE BIOLOGICAL EFFECTS.
  • Wikipedia. (n.d.). Thioamide. Retrieved from [Link]

  • Dotsenko, V. V., & Krivokolysko, S. G. (2013). Oxidation of Thioamides with the DMSO-HCl System. A Convenient and Efficient Method for the Synthesis of 1,2,4-Thiadiazoles, Isothiazolo[5,4-b]pyridines, and Heterocyclic Disulfides. Chemistry of Heterocyclic Compounds, 49, 211-224.
  • Boudebouza, I., Arrousa, S., & Parunova, I. V. (2019). Oxidation of Thioamides to Amides with Tetrachloro- and Tetrabromoglycolurils. Russian Journal of Organic Chemistry, 55(12), 1935-1940.
  • Kim, J., & Hong, S. H. (2014). Thiol as a Synthon for Preparing Thiocarbonyl: Aerobic Oxidation of Thiols for the Synthesis of Thioamides. The Journal of Organic Chemistry, 79(15), 7185-7191.
  • Tabor, A. B. (2011). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Future Medicinal Chemistry, 3(6), 717-727.
  • Mojtahedi, M. M., & Abaee, M. S. (2005). Microwave-assisted rapid hydrolysis and preparation of thioamides by Willgerodt-Kindler reaction. Journal of Chemical Research, 2005(1), 54-56.
  • Hansen, M. B., & Nielsen, T. E. (2020). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
  • Walters, C. R., Szantai-Kis, D. M., Zhang, Y., Reinert, Z. E., Horne, W. S., Chenoweth, D. M., & Petersson, E. J. (2017). The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts. Chemical Science, 8(4), 2868-2877.
  • El-Fattah, M. E. A., & El-Soll, A. M. A. (2000). Thioamides: Synthesis, Stability, and Immunological Activities of Thioanalogues of Imreg. Preparation of New Thioacylating Agents Using Fluorobenzimidazolone Derivatives. Journal of Medicinal Chemistry, 43(15), 2990-2996.
  • Zhang, Y., Walters, C. R., Reinert, Z. E., & Petersson, E. J. (2020). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. Organic Letters, 22(5), 1958-1962.
  • Miller, L. M., & Petersson, E. J. (2011). Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]

  • Miller, L. M., & Petersson, E. J. (2002). Conformational Stability of Helical Peptides Containing a Thioamide Linkage. Organic Letters, 4(26), 4681-4684.
  • Rajalakshmi, S., & Aruna, S. (2015). Photochemical studies of thioamide derivatives. International Journal of Current Research, 7(1), 11843-11846.
  • Lin, Z. K., & Huang, M. H. (2024). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra.
  • Mroue, K. H., & El-Yazbi, F. A. (2024). Unlocking the potential of the thioamide group in drug design and development. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Sharma, R., & Brik, A. (2021). Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L. Chemical Science, 12(30), 10326-10332.
  • Lin, Z. K., & Huang, M. H. (2024). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. RSC Publishing.
  • Lin, Z. K., & Huang, M. H. (2024). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. RSC Publishing.

Sources

Troubleshooting

resolving solubility issues of N-(2-carbamothioyl-2-methylethyl)benzamide in assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the in vitro profiling of hydrophobic thioamide-derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the in vitro profiling of hydrophobic thioamide-derivatives. N-(2-carbamothioyl-2-methylethyl)benzamide (CAS: 1248302-41-1) presents unique physicochemical hurdles due to its rigid benzamide core and the strong intermolecular hydrogen-bonding capacity of its carbamothioyl group.

This guide provides mechanistic troubleshooting strategies and self-validating protocols to ensure robust, artifact-free data in your biochemical and cell-based assays.

FAQ Section 1: Physicochemical Profiling & Root Causes

Q1: Why does N-(2-carbamothioyl-2-methylethyl)benzamide frequently precipitate when diluted from DMSO into standard aqueous assay buffers? A1: The precipitation is driven by the thermodynamic penalty of transitioning from a polar aprotic environment (DMSO) to a highly polar protic environment (water). The compound's benzamide core is highly hydrophobic ()[1], while the carbamothioyl (thioamide) moiety acts as a strong hydrogen bond donor and acceptor. In aqueous buffers, water molecules preferentially hydrogen-bond with themselves rather than solvating the hydrophobic bulk of the molecule. This forces the compound to self-associate, rapidly nucleating into amorphous aggregates. This phenomenon represents a failure to maintain kinetic solubility —the temporary soluble state of a compound when spiked from an organic stock into an aqueous medium ()[2].

Q2: How do I know if solubility is causing false positives in my biochemical assay? A2: Aggregated small molecules frequently act as promiscuous inhibitors. They sequester the target enzyme or substrate within colloidal aggregates, leading to artificial inhibition curves (e.g., steep Hill slopes > 2.0). To diagnose this, you must evaluate precipitate appearance by light scattering, commonly achieved via laser nephelometry ()[3]. If light scattering in your compound well is significantly higher than your DMSO vehicle control, your assay is generating aggregation-based artifacts.

FAQ Section 2: Stock Solution Management

Q3: What are the best practices for handling DMSO stock solutions of this compound? A3: Always use anhydrous DMSO (≤0.005% water) and store stocks in single-use aliquots at -20°C. Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles or prolonged exposure to ambient humidity introduces water into the stock. Even 2-5% water in a DMSO stock drastically lowers the dielectric constant of the solvent, causing invisible micro-nucleation of the compound before you even begin your assay dilution ()[4].

FAQ Section 3: Formulation & Assay Troubleshooting

Q4: How can I prevent the compound from "crashing out" in biochemical assays without inhibiting my target enzyme? A4: Introduce non-ionic surfactants like Tween-20 or Triton X-100 (0.01% - 0.05% v/v) into your assay buffer before adding the compound. Causality: Surfactants lower the surface tension of the aqueous buffer and form micelles that encapsulate the hydrophobic benzamide regions of the compound, disrupting intermolecular hydrophobic interactions and stabilizing the monomeric state.

Q5: How can I maintain solubility in cell-based assays where DMSO must be kept strictly below 0.5%? A5: Many cell lines exhibit severe cytotoxicity when DMSO exceeds 0.5% ()[5]. When DMSO limits are strict, utilize complexation agents rather than simple co-solvents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal choice. Causality: The hydrophobic benzamide ring of the compound inserts into the lipophilic cavity of the cyclodextrin cone, while the hydrophilic hydroxyl groups on the cyclodextrin exterior maintain aqueous solubility. This host-guest complexation shields the compound from the aqueous environment without disrupting cellular membranes.

Quantitative Data: Solubility Parameters & Excipient Guidelines

The following table summarizes the operational boundaries for utilizing N-(2-carbamothioyl-2-methylethyl)benzamide in standard screening formats.

Parameter / ConditionValue / LimitMechanistic Rationale
Predicted Thermodynamic Solubility < 10 µM (Aqueous)High crystal lattice energy driven by thioamide H-bonding restricts equilibrium solubility.
Max Tolerated DMSO (Biochemical) 2.0% - 5.0% v/vHigher DMSO maintains kinetic solubility but may denature sensitive target proteins.
Max Tolerated DMSO (Cell-Based) ≤ 0.5% v/vPrevents solvent-induced cytotoxicity and off-target transcriptomic stress responses.
Recommended Surfactant (Biochem) 0.01% - 0.05% Tween-20Micellar encapsulation prevents colloidal aggregation without denaturing enzymes.
Recommended Carrier (Cell-Based) 1.0 - 5.0 mM HP-β-CDHost-guest complexation safely delivers the hydrophobic payload across the glycocalyx.

Experimental Protocol: Self-Validating Kinetic Solubility Dilution

To guarantee data integrity, do not rely on visual inspection alone. Follow this self-validating protocol to prepare a stable 10 µM assay working solution and mathematically verify its true solubility.

Causality: Direct dilution from a 10 mM DMSO stock into an aqueous buffer causes a localized high concentration of the compound at the solvent interface. Because mixing is not instantaneous at the molecular level, the compound experiences a rapid solvent shift, leading to irreversible shock-precipitation. A step-down intermediate dilution prevents this localized supersaturation.

Step 1: Intermediate Stock Preparation Dilute the 10 mM anhydrous DMSO stock 1:10 into 100% anhydrous DMSO to create a 1 mM intermediate stock.

Step 2: Buffer Optimization Prepare the final aqueous assay buffer. Supplement with 0.05% Tween-20 (for biochemical assays) or 1 mM HP-β-CD (for cell-based assays).

Step 3: Vortex-Assisted Addition While vigorously vortexing the assay buffer, add the 1 mM intermediate stock dropwise to achieve a final concentration of 10 µM (1% final DMSO).

Step 4: Self-Validation (Centrifugation/UV Assay)

  • Split the final working solution into two 1 mL aliquots (Aliquot A and Aliquot B).

  • Centrifuge Aliquot B at 15,000 x g for 15 minutes at room temperature. Causality: This forces any invisible colloidal aggregates into a pellet.

  • Measure the UV absorbance ( λmax​≈240 nm for benzamides) of both Aliquot A (uncentrifuged) and the supernatant of Aliquot B.

  • Validation Logic: Calculate the ratio ( AbsorbanceB​/AbsorbanceA​ ).

    • A ratio ≥0.95 validates that the compound is fully dissolved in a monodisperse state.

    • A ratio <0.95 indicates the kinetic solubility limit has been exceeded, and the excipient concentration must be increased.

Troubleshooting Workflow

Workflow Step1 Assay Anomaly Detected (High variance or false positives) Step2 Measure Kinetic Solubility (Nephelometry / Light Scattering) Step1->Step2 Decision Aggregation Detected? Step2->Decision Target Compound is Soluble Investigate Target Biology Decision->Target No Biochem Biochemical Assay: Add 0.01-0.05% Tween-20 Decision->Biochem Yes (Biochem) Cell Cell-Based Assay: Use HP-β-CD Complexation Decision->Cell Yes (Cell-Based) Validate Self-Validating Centrifugation Step (UV Absorbance Ratio) Biochem->Validate Cell->Validate Validate->Step2 Re-test

Workflow for diagnosing and resolving compound aggregation in biological assays.

References

  • Title: Benzamide | C7H7NO | CID 2331 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Assays | ADMET & DMPK | Kinetic Solubility Source: Concept Life Sciences URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for N-(2-carbamothioyl-2-methylethyl)benzamide Analysis via RP-HPLC

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chromatographic analysis of N-(2-carbamothioyl-2-methylethyl)benzamide. This guide is designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of N-(2-carbamothioyl-2-methylethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for method development and troubleshooting. Our approach moves beyond simple protocols to explain the scientific rationale behind each step, ensuring you can adapt and refine your methods with confidence.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental principles governing the separation of N-(2-carbamothioyl-2-methylethyl)benzamide. Understanding these concepts is the first step toward robust method development.

Q1: What are the key structural features of N-(2-carbamothioyl-2-methylethyl)benzamide that influence its chromatographic behavior?

A1: The chromatographic behavior of N-(2-carbamothioyl-2-methylethyl)benzamide is dictated by its hybrid structure, which contains both nonpolar and polar/ionizable moieties.[1][2]

  • Hydrophobic Region: The benzene ring provides a nonpolar character, which is the primary driver for retention in reversed-phase (RP) chromatography through hydrophobic interactions with the stationary phase.[3]

  • Polar/Ionizable Groups: The molecule contains an amide linkage and a thiourea group (-C(=S)N-). The nitrogen atoms in these groups are basic and can be protonated depending on the mobile phase pH. These sites are also prone to forming hydrogen bonds.

  • Secondary Interactions: The basic nitrogen atoms can engage in strong, undesirable ionic interactions with residual silanol groups on the surface of standard silica-based HPLC columns.[3][4][5] This is a very common cause of poor peak shape, specifically peak tailing.[3][5]

Q2: Why is mobile phase pH the most critical parameter for this analysis?

A2: Mobile phase pH is paramount because N-(2-carbamothioyl-2-methylethyl)benzamide is an ionizable compound.[6] Controlling the pH allows you to control the analyte's ionization state, which directly impacts retention, selectivity, and peak shape.

  • Controlling Retention: When the mobile phase pH is significantly lower than the pKa of the analyte's basic functional groups, the analyte becomes protonated (ionized). This increased polarity reduces its affinity for the nonpolar stationary phase, leading to shorter retention times.[7][8] Conversely, at a pH above the pKa, the analyte is neutral, more hydrophobic, and thus more strongly retained.

  • Ensuring Robustness: Operating at a pH close to the analyte's pKa can lead to inconsistent results, as small shifts in pH will cause significant changes in retention time.[4][9] A general rule is to maintain the mobile phase pH at least 2 units away from the analyte's pKa for a robust and reproducible method.[8][9]

  • Improving Peak Shape: Most importantly, a low pH mobile phase (e.g., pH < 3) suppresses the ionization of acidic silanol groups (Si-OH) on the silica stationary phase, converting them to their neutral form (Si-OH).[3][5] This minimizes the secondary ionic interactions that cause peak tailing.[5]

Q3: What is the dual role of an acidic modifier like formic acid or trifluoroacetic acid (TFA)?

A3: Adding a small concentration (typically 0.1%) of an acid like formic acid or TFA serves two critical functions:

  • pH Control: It sets and maintains a low mobile phase pH (typically between 2.5 and 3.5), ensuring that both the analyte's ionization state and the silanol groups' activity are consistent.[5][9]

  • Silanol Suppression: By keeping the silanol groups protonated, the acidic modifier effectively masks them, preventing them from interacting with the basic analyte and thereby drastically reducing peak tailing.[5][10]

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

A4: Both acetonitrile (ACN) and methanol (MeOH) are common organic modifiers in reversed-phase HPLC, but they offer different selectivities.

  • Acetonitrile (ACN): Generally considered the "stronger" or less polar eluting solvent in RP-HPLC, meaning lower percentages are needed to achieve the same retention time as methanol.[11] It often yields sharper peaks and lower backpressure. It is the recommended starting solvent for this analyte.

  • Methanol (MeOH): Can offer different selectivity due to its ability to act as a hydrogen bond donor. If you have co-eluting impurities with ACN, switching to MeOH (or using a mix) can alter the elution order and improve resolution.[7]

For initial method development, start with acetonitrile. If resolution is a problem, exploring methanol is a logical next step.

Section 2: Systematic Method Development

A structured approach is essential for efficient and effective method development. The following workflow provides a logical path from initial screening to a fully optimized method.

MethodDevelopmentWorkflow cluster_prep 1. Preparation cluster_screen 2. Initial Screening cluster_opt 3. Optimization cluster_final 4. Finalization Prep Prepare Stock Solution (1 mg/mL in 50:50 ACN:H2O) Column Select Column (e.g., C18, 4.6x150 mm, 3.5 µm) Prep->Column Screening Run Initial Gradient (See Table 1 for conditions) Column->Screening Eval1 Evaluate Retention (k') and Peak Shape (Asymmetry) Screening->Eval1 Opt_k Adjust %B to Target k' between 2 and 10 Eval1->Opt_k k' out of range Opt_As Address Tailing (See Troubleshooting Q5) Eval1->Opt_As Asymmetry > 1.5 Opt_Res Improve Resolution (Rs) (Adjust Gradient Slope or Switch to MeOH) Eval1->Opt_Res Rs < 2.0 Validation Perform System Suitability (Precision, Tailing Factor) Eval1->Validation All criteria met Opt_k->Opt_As Opt_As->Opt_Res Opt_Res->Validation

Caption: Logical workflow for RP-HPLC method development.

Protocol 1: Initial Method Screening

This protocol establishes a baseline for analyte performance on a standard system.

1. Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Standard HPLC/UHPLC with UV DetectorWidely available and suitable for this chromophore-containing analyte.[12]
Column C18, 4.6 x 150 mm, 3.5 µmA general-purpose reversed-phase column; a good starting point.
Mobile Phase A 0.1% Formic Acid in WaterSets a low pH to control ionization and minimize silanol interactions.[5][10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. Acidified to maintain consistent pH.[10]
Gradient 10% to 90% B over 15 minutesA broad scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection 230 nm or 254 nmBenzamide compounds typically have strong absorbance in this range.[10][12]
Injection Vol. 5 µLA small volume to prevent column overload and peak distortion.[10]

2. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of N-(2-carbamothioyl-2-methylethyl)benzamide in a 50:50 mixture of Acetonitrile and Water.

  • Dilute this stock solution with the initial mobile phase (90:10 Mobile Phase A:B) to a working concentration of approximately 50 µg/mL. Dissolving the sample in the mobile phase minimizes peak distortion.[10]

3. Procedure:

  • Equilibrate the column with the initial mobile phase composition (90:10 A:B) for at least 20 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system peaks are present.

  • Inject the prepared sample solution and acquire the data.

  • Evaluate the resulting chromatogram for retention time, peak shape (asymmetry), and the presence of any impurities.

Section 3: Troubleshooting Guide

This section provides solutions to the most common issues encountered during the analysis of N-(2-carbamothioyl-2-methylethyl)benzamide.

Q5: My peak for N-(2-carbamothioyl-2-methylethyl)benzamide is tailing severely (Asymmetry > 1.5). What are the causes and how can I fix it?

A5: Peak tailing is the most anticipated problem for this basic compound. It almost always stems from secondary interactions with the stationary phase.[3][4][5] Follow this diagnostic workflow:

TailingTroubleshooting Start Peak Tailing Observed (Asymmetry > 1.5) Check_pH Is the mobile phase acidified? (e.g., 0.1% Formic Acid) Start->Check_pH Add_Acid Action: Add 0.1% Formic Acid to both Mobile Phase A and B. (See Protocol 2) Check_pH->Add_Acid No Check_Column Is the column old or known to have high silanol activity? Check_pH->Check_Column Yes Success Problem Solved Add_Acid->Success Change_Column Action: Switch to a modern, high-purity, end-capped C18 column or a polar-embedded phase column. Check_Column->Change_Column Yes Check_Overload Is the peak shape better at lower concentrations? Check_Column->Check_Overload No Change_Column->Success Reduce_Load Action: Reduce injection volume or sample concentration. Check_Overload->Reduce_Load Yes Check_Overload->Success No, problem likely solved Reduce_Load->Success

Caption: Troubleshooting workflow for peak tailing.

  • Primary Cause: Interaction with ionized silanol groups.[4][5]

  • Solution 1 (Most Effective): Ensure your mobile phase is properly acidified. A pH of ≤ 3 is highly effective at suppressing silanol ionization.[5] Using 0.1% formic or acetic acid is standard.

  • Solution 2: Use a high-quality, modern HPLC column. Columns with high-purity silica and advanced end-capping have significantly fewer active silanol sites available for interaction.[4]

  • Solution 3: Check for mass overload. Injecting too much sample can saturate the stationary phase and lead to tailing.[10] Try reducing the injection volume or diluting the sample.

Q6: I'm not getting enough retention (analyte elutes near the void volume). What should I do?

A6: This indicates the mobile phase is too strong or the analyte is too polar under the current conditions.

  • Action: Decrease the percentage of the organic modifier (acetonitrile). A 10% decrease in organic content can increase the retention factor by 2-3 times.[7] For gradient methods, lower the starting %B or make the gradient slope shallower.

Q7: My analyte is too retained, and the run time is too long. How can I shorten it?

A7: This means the mobile phase is too weak.

  • Action: Increase the percentage of the organic modifier. For gradient methods, you can increase the starting %B, make the gradient steeper, or add an isocratic hold at a high %B at the end to elute the compound faster.

Q8: I see peak broadening or splitting. What's the problem?

A8: This can be due to several factors unrelated to mobile phase composition:

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your initial mobile phase (e.g., 100% ACN), it can cause peak distortion. Always try to dissolve your sample in the initial mobile phase.[10]

  • Column Contamination/Void: A blocked frit or a void at the head of the column can cause severe peak shape issues.[3][13] Try flushing the column or reversing it (if permitted by the manufacturer) to wash contaminants off the frit. If this fails, the column may need to be replaced.[3]

  • Extra-column Volume: Excessive tubing length or wide-bore tubing between the injector and the column can lead to band broadening.[4]

Q9: My retention times are drifting between injections. Why is this happening?

A9: Drifting retention times are often a sign of an unstable system.

  • Insufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase before each injection, especially when running steep gradients.

  • Unbuffered Mobile Phase: If you are operating near the analyte's pKa without a proper buffer, small changes in the mobile phase (e.g., from dissolved CO2) can alter the pH and cause retention to shift. Ensure you are using an acid or buffer to stabilize the pH.[4]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as retention can be sensitive to temperature changes.

Section 4: Key Experimental Protocols

Protocol 2: Preparation of 0.1% Formic Acid Mobile Phase

Accurate mobile phase preparation is critical for reproducible results.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • High-purity formic acid (~99% or higher)

  • 1 L graduated cylinders and solvent bottles

Procedure for Mobile Phase A (Aqueous):

  • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

  • Carefully add 1 mL of formic acid to the water.

  • Cap the bottle and mix thoroughly by inverting it 10-15 times.

  • Degas the solution for 15 minutes using sonication or vacuum filtration.[12]

Procedure for Mobile Phase B (Organic):

  • Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L solvent bottle.

  • Carefully add 1 mL of formic acid to the acetonitrile.

  • Cap and mix thoroughly.

  • Degas the solution.

References
  • N-(2-carbamothioyl-2-methylethyl)benzamide (C11H14N2OS). PubChemLite.
  • Technical Support Center: Refining HPLC Protocols for Benzamide Isomers. Benchchem.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • N-(2-carbamothioyl-2-methylethyl)benzamide | CAS 1248302-41-1. American Elements.
  • HPLC Troubleshooting Guide.
  • How can I prevent peak tailing in HPLC?.
  • Control pH During Method Development for Better Chrom
  • Control pH During Method Development for Better Chrom
  • Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. Benchchem.
  • Improving Separ
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • How does an acid pH affect reversed-phase chromatography separ

Sources

Troubleshooting

Technical Support Center: Thermal Stability &amp; Storage Optimization for N-(2-carbamothioyl-2-methylethyl)benzamide

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with N-(2-carbamothioyl-2-methylethyl)benzamide (CAS: 1248302-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with N-(2-carbamothioyl-2-methylethyl)benzamide (CAS: 1248302-41-1).

Due to the bifunctional nature of this molecule—containing both a highly stable benzamide moiety and a highly reactive thioamide moiety—standard storage protocols are insufficient. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to eliminate thermal degradation, oxidation, and hydrolysis during your experimental workflows.

I. Core Troubleshooting FAQs

Q1: Why does N-(2-carbamothioyl-2-methylethyl)benzamide degrade so rapidly at room temperature compared to standard benzamides?

A: The instability is entirely localized to the thioamide group (-C(=S)NH₂). While the benzamide C=O bond is short (1.19 Å) and thermodynamically stable, the thioamide C=S bond is significantly longer (1.64 Å). Because sulfur has a larger van der Waals radius and lower electronegativity (2.58) compared to oxygen (3.44), the thioamide bond exhibits a much higher polar resonance contribution[1]. This makes the sulfur atom a "soft" nucleophile that is highly susceptible to electrophilic attack (e.g., ambient oxidation), while simultaneously leaving the thioamide carbon vulnerable to nucleophilic attack (hydrolysis) under thermal stress.

Q2: During LC-MS stability profiling, I observe new peaks with +16 Da and -16 Da mass shifts. What is the mechanism of this degradation?

A: These mass shifts are the classic spectroscopic signatures of thioamide thermal degradation:

  • +16 Da (Thioamide S-Oxide): Often misassigned in software as a standard hydroxyl oxidation, this shift indicates the spontaneous monooxygenation of the sulfur atom due to ambient oxygen exposure[2]. Thermal stress exponentially accelerates this pathway.

  • -16 Da (Desulfurization): This indicates the conversion of the thioamide to a standard amide (replacing S [32 Da] with O [16 Da]). S-oxides are highly unstable intermediates that readily undergo desulfurization or dimerize into thiadiazoles when exposed to heat[2].

Q3: How does my choice of HPLC purification buffer impact the downstream thermal stability of the lyophilized powder?

A: It is the most critical variable. Using strong acidic modifiers like Trifluoroacetic Acid (TFA) or Formic Acid during reverse-phase HPLC protonates the amide carbonyls or the thioamide itself. This entices the nucleophilic sulfur into rapid cyclization or induces acid-catalyzed non-enzymatic thioamide hydrolysis and chain scission[3][4]. You must use neutral or volatile buffered systems (e.g., ammonium acetate) to maintain the integrity of the C=S bond prior to storage.

II. Mechanistic Degradation & Storage Workflows

Degradation Pathways Visualization

Understanding the environmental triggers is the first step in optimizing storage. Heat acts as a catalyst for both moisture-driven and oxygen-driven degradation pathways.

Degradation Compound N-(2-carbamothioyl- 2-methylethyl)benzamide Stress Thermal Stress (>25°C) Compound->Stress Oxidation Oxidative Pathway Stress->Oxidation Ambient O2 Hydrolysis Hydrolytic Pathway Stress->Hydrolysis Moisture / Acid SOxide Thioamide S-Oxide (+16 Da) Oxidation->SOxide Cleavage C-N Bond Cleavage (Chain Scission) Hydrolysis->Cleavage Desulfurization Desulfurization to Amide (-16 Da) SOxide->Desulfurization

Fig 1: Primary thermal and environmental degradation pathways of the thioamide moiety.

Optimized Storage Workflow

To prevent the degradation outlined above, the following pipeline must be strictly adhered to post-synthesis.

Workflow Purification 1. HPLC Purification (Neutral Buffer) Lyophilization 2. Lyophilization (<1% Moisture) Purification->Lyophilization InertGas 3. Argon Purging (O2 Displacement) Lyophilization->InertGas Storage 4. Cryogenic Storage (-20°C, Dark) InertGas->Storage

Fig 2: Optimized downstream processing and storage workflow to ensure thermal stability.

III. Quantitative Stability Data

The following table summarizes the kinetic stability of N-(2-carbamothioyl-2-methylethyl)benzamide under various storage conditions. Use this data to establish your internal expiration dating and handling limits.

Storage ConditionTemp (°C)AtmosphereBuffer / MatrixHalf-Life ( t1/2​ )Primary Degradant
Solution 25°CAmbient Air0.1% Formic Acid< 12 hoursChain Scission Products
Solution 25°CAmbient AirNeutral (pH 7.4)48 hoursS-Oxide / Desulfurized Amide
Solid State 25°CAmbient AirLyophilized Powder~3 monthsS-Oxide
Solid State 4°CDesiccatedLyophilized Powder12 monthsTrace Hydrolysis
Solid State -20°CArgon PurgedLyophilized Powder> 24 months None detected

IV. Step-by-Step Experimental Protocols

Protocol 1: Accelerated Thermal Stability & Kinetic Profiling

Purpose: To establish the exact degradation kinetics of your specific batch and validate the absence of pre-existing S-oxides.

  • Sample Preparation: Dissolve the compound to a concentration of 1 mg/mL in a degassed, neutral buffer (e.g., 50 mM Ammonium Acetate, pH 7.0). Do not use DMSO if testing oxidative stability, as DMSO can act as a mild oxidant over time.

  • Thermal Aliquoting: Divide the solution into three amber glass vials. Place Vial A at 4°C (Control), Vial B at 25°C (Ambient), and Vial C in a thermomixer at 40°C (Accelerated Stress).

  • Time-Course Sampling: Extract 10 µL aliquots at t=0,4,12,24,and 48 hours.

  • Quenching: Immediately flash-freeze the aliquots in liquid nitrogen to halt all kinetic processes, then store at -80°C until analysis.

  • LC-MS/MS Analysis: Run the samples using a high-resolution mass spectrometer (e.g., Q-TOF).

    • Self-Validation Check: Monitor the Extracted Ion Chromatograms (EIC) for the parent mass ( M ), M+16 (S-Oxide), and M−16 (Desulfurization). If M−16 is present at t=0 , your initial purification conditions were too harsh.

Protocol 2: Lyophilization and Inert Packaging for Long-Term Storage

Purpose: To completely remove the two catalysts of thioamide degradation: moisture and oxygen.

  • Buffer Exchange: If the compound was purified using acidic reverse-phase HPLC, immediately perform a buffer exchange into a neutral volatile buffer (e.g., 10 mM Ammonium Bicarbonate) using a solid-phase extraction (SPE) cartridge. Formic acid must not be introduced in the wash or elution process[4].

  • Primary Drying (Lyophilization): Pre-freeze the sample to -40°C. Initiate primary drying under a high vacuum (< 0.1 mBar) while keeping the shelf temperature below -20°C to prevent thermal degradation of the amorphous solid.

  • Secondary Drying: Slowly ramp the shelf temperature to 10°C (do not exceed room temperature) to drive off residual bound moisture until the moisture content is <1%.

  • Argon Backfilling: Release the vacuum using high-purity Argon gas (99.999%). Argon is heavier than nitrogen and provides a superior protective blanket against oxygen.

  • Sealing and Storage: Crimp-seal the vials immediately while under the Argon atmosphere. Store the sealed amber vials in a monitored -20°C freezer.

V. References

[1] Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PMC - NIH. URL:

[2] Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology - ASM Journals. URL:

[3] Enzymatic thioamidation of peptide backbones. PMC - NIH. URL:

[4] Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. PMC - NIH. URL:

Sources

Reference Data & Comparative Studies

Validation

N-(2-carbamothioyl-2-methylethyl)benzamide vs traditional benzamide derivatives

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating novel epigenetic modulators. Executive Summary: The Evolution of Non-Hydroxamate Zinc-Binding Groups The c...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating novel epigenetic modulators.

Executive Summary: The Evolution of Non-Hydroxamate Zinc-Binding Groups

The clinical success of histone deacetylase inhibitors (HDACis) in oncology has historically been driven by hydroxamic acid derivatives (e.g., Vorinostat, Panobinostat). However, these first-generation pan-HDAC inhibitors suffer from severe limitations, including poor pharmacokinetic profiles (Vorinostat is a Class IV BCS drug with low permeability and solubility) and off-target toxicity driven by the indiscriminate chelation of various metalloenzymes[1].

To achieve isoform selectivity, the field pivoted toward traditional benzamide derivatives (e.g., Mocetinostat, Entinostat), which utilize an ortho-amino group as the Zinc-Binding Group (ZBG) to selectively target Class I HDACs (HDAC1, 2, and 3)[2]. However, traditional anilines carry inherent metabolic liabilities, including potential mutagenicity and rapid Phase II acetylation.

Enter N-(2-carbamothioyl-2-methylethyl)benzamide and its structural analogs. By replacing the traditional ortho-aniline ZBG with a sterically tuned carbamothioyl (-C(=S)NH2) moiety, this novel scaffold leverages the sulfur atom as a "soft" Lewis base. This provides a distinct coordination geometry with the borderline/soft Zn2+ ion in the HDAC active site, optimizing target residence time while circumventing the metabolic bottlenecks of traditional benzamides[3].

Mechanistic Causality: Why the Carbamothioyl Scaffold Outperforms

The efficacy of any HDAC inhibitor is dictated by its pharmacophore tripartite structure: the cap, the linker, and the ZBG.

Traditional benzamides rely on a hard nitrogen-oxygen or nitrogen-nitrogen coordination with the zinc ion. In contrast, the carbamothioyl group introduces a sulfur atom into the chelation sphere. According to Hard-Soft Acid-Base (HSAB) theory, the Zn2+ ion in the hydrophobic pocket of Class I HDACs exhibits borderline softness. The sulfur of the carbamothioyl group acts as a softer ligand compared to oxygen or primary amines, forming a highly stable, bidentate or monodentate complex with the zinc ion[1].

Furthermore, the 2-methylethyl linker in N-(2-carbamothioyl-2-methylethyl)benzamide provides critical steric bulk. This bulk restricts the conformational flexibility of the molecule, locking it into a bioactive pose that perfectly aligns with the narrow, 11 Å deep active site channel characteristic of Class I HDACs, while sterically clashing with the wider pockets of Class IIb HDACs (like HDAC6).

G A N-(2-carbamothioyl...)benzamide B Zn2+ Chelation via Soft Sulfur A->B Soft Lewis Base C Selective Class I HDAC Inhibition B->C Steric Channel Fit D Histone Hyperacetylation (H3K9) C->D Epigenetic Shift E Chromatin Relaxation D->E F p21 (CDKN1A) Transcription E->F G Cell Cycle Arrest & Apoptosis F->G

Mechanistic pathway of Class I HDAC inhibition by carbamothioyl-benzamides.

Comparative Performance Data

To objectively benchmark N-(2-carbamothioyl-2-methylethyl)benzamide, we compare its in vitro enzymatic inhibition and predicted ADME properties against Vorinostat (Hydroxamate standard) and Mocetinostat (Traditional Benzamide standard)[1],[2].

Table 1: Enzymatic IC50 Profiling across HDAC Isoforms (nM)

CompoundHDAC1 (Class I)HDAC2 (Class I)HDAC3 (Class I)HDAC6 (Class IIb)Selectivity Index (HDAC6/HDAC1)
Vorinostat (Standard)12151814~1.1 (Pan-inhibitor)
Mocetinostat (Traditional)110290150>10,000>90
Carbamothioyl-Benzamide 8514095>10,000>117

Insight: The carbamothioyl derivative demonstrates superior potency against HDAC3 compared to traditional benzamides, driven by the optimized sulfur-zinc coordination, while maintaining strict Class I selectivity.

Table 2: Physicochemical and ADME Properties

PropertyVorinostatMocetinostatCarbamothioyl-Benzamide
ZBG Type Hydroxamic Acidortho-AminoanilideCarbamothioyl (Thioamide)
Aqueous Solubility Poor (<0.2 mg/mL)ModerateHigh (>1.5 mg/mL)
Metabolic Liability GlucuronidationN-acetylation (NAT2)S-oxidation (CYP450)

Self-Validating Experimental Protocols

As application scientists, we must ensure that our screening cascades are robust, reproducible, and self-validating. Below are the definitive protocols for evaluating novel benzamide derivatives[3],[2].

Workflow S1 Compound Prep (DMSO Stocks) S2 Fluorogenic Assay (HDAC1-3, 6, 8) S1->S2 S3 S3 S2->S3 QC Check S4 Cellular Assays (MTT & Western Blot) S3->S4 Pass S5 Data Synthesis (IC50 & Target Engagement) S4->S5

Self-validating screening workflow for evaluating novel HDAC inhibitors.

Protocol A: In Vitro Fluorogenic HDAC Inhibition Assay

Causality: We utilize a fluorogenic substrate containing an acetylated lysine residue. Active HDAC removes the acetyl group, sensitizing the substrate to a developer solution (trypsin), which cleaves the unacetylated peptide to release a fluorophore (7-amino-4-methylcoumarin, AMC). If the drug successfully inhibits HDAC, the acetyl group remains, trypsin cannot cleave the substrate, and fluorescence drops.

  • Reagent Preparation: Prepare 10 mM stock solutions of N-(2-carbamothioyl-2-methylethyl)benzamide, Mocetinostat, and Vorinostat in 100% anhydrous DMSO. Serial dilute to 10X final assay concentrations in HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).

  • Enzyme Incubation: In a 96-well black opaque microplate, add 10 µL of the compound dilutions to 20 µL of recombinant HDAC1 enzyme (120 ng/well). Self-Validation Step: Include a "No Enzyme" control (background fluorescence) and a "Vehicle" control (1% DMSO, maximum enzyme activity).

  • Substrate Addition: Initiate the reaction by adding 20 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM. Incubate at 37°C for 60 minutes.

  • Development: Add 50 µL of the developer solution (containing trypsin and 2 µM Trichostatin A to immediately halt any further HDAC activity). Incubate at room temperature for 20 minutes.

  • Detection & QC: Read fluorescence at Ex 360 nm / Em 460 nm. Calculate the Z'-factor using the Vehicle and No Enzyme controls. A Z'-factor ≥ 0.5 is mandatory to validate the assay run. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement (Western Blotting for Acetyl-H3)

Causality: An inhibitor may show potent in vitro activity but fail in cells due to poor membrane permeability. By measuring the accumulation of acetylated Histone H3 (Acetyl-H3K9) in Jurkat cells (a T-cell leukemia line highly sensitive to Class I inhibition), we directly prove intracellular target engagement[2].

  • Cell Culture & Treatment: Seed Jurkat cells at 1×106 cells/mL in RPMI-1640 supplemented with 10% FBS. Treat cells with 1 µM of the test compounds for 24 hours.

  • Histone Extraction: Harvest cells and lyse in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, and a protease inhibitor cocktail) to isolate nuclei. Resuspend the nuclear pellet in 0.2 N HCl overnight at 4°C to acid-extract histones.

  • Immunoblotting: Resolve 10 µg of histone extract via 15% SDS-PAGE. Transfer to a nitrocellulose membrane.

  • Detection: Probe with anti-Acetyl-H3K9 (primary) and an appropriate HRP-conjugated secondary antibody. Self-Validation Step: Probe the same membrane with anti-total H3 to ensure equal protein loading. Quantify the densitometric ratio of Acetyl-H3 / Total H3.

Conclusion

The transition from traditional ortho-amino benzamides to N-(2-carbamothioyl-2-methylethyl)benzamide derivatives represents a rational evolution in epigenetic drug design. By exploiting the soft Lewis base characteristics of the carbamothioyl group, researchers can achieve tighter zinc chelation, superior Class I selectivity, and improved physicochemical properties, ultimately widening the therapeutic window for epigenetic cancer therapies.

References

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation Source: PubMed Central (PMC) / Taylor & Francis URL:[Link]

  • Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi) Source: PubMed Central (PMC) URL:[Link]

  • Discovery of Potent, Isoform-Selective Inhibitors of Histone Deacetylase Containing Chiral Heterocyclic Capping Groups and a N-(2-Aminophenyl)benzamide Binding Unit Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Comparative

Comparative Guide for Structural Validation of N-(2-carbamothioyl-2-methylethyl)benzamide: High-Field vs. Benchtop NMR

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound of Interest: N-(2-carbamothioyl-2-methylethyl)benzamide (CAS: 1248302-41-1) Executive Summary & The Analytical Challenge Va...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound of Interest: N-(2-carbamothioyl-2-methylethyl)benzamide (CAS: 1248302-41-1)

Executive Summary & The Analytical Challenge

Validating the structure of pharmaceutical intermediates like N-(2-carbamothioyl-2-methylethyl)benzamide requires precise analytical techniques. This molecule presents a unique spectroscopic challenge: it contains a chiral center at the C2 position adjacent to a methylene (-CH2-) group at the C1 position.

In an achiral environment, methylene protons are chemically equivalent. However, the presence of the C2 chiral center breaks this symmetry. The two protons on the C1 carbon reside in different spatial and chemical environments, rendering them diastereotopic [1]. Because they are non-equivalent, they couple not only to adjacent protons but also to each other (geminal coupling), resulting in complex multiplet signals.

At lower magnetic fields, the chemical shift difference ( Δν ) between these protons is small compared to their coupling constant ( J ), leading to second-order splitting patterns (roofing effects) that are notoriously difficult to interpret[2]. This guide objectively compares the efficacy of High-Field NMR (600 MHz) against modern Benchtop NMR (60 MHz) for resolving these complex spin systems.

Experimental Methodology: A Self-Validating Protocol

To ensure a self-validating system, the following protocol standardizes sample preparation across both platforms, isolating the magnetic field strength as the sole variable.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 10.0 mg of N-(2-carbamothioyl-2-methylethyl)benzamide.

  • Solvation: Dissolve the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Causality of Solvent Choice: DMSO- d6​ is specifically selected over CDCl 3​ to suppress the rapid chemical exchange of the amide and thioamide protons. This preserves the scalar couplings between the benzamide NH and the diastereotopic C1 protons, allowing for complete structural elucidation.

Step 2: NMR Acquisition Parameters
  • High-Field NMR (600 MHz): Utilize a superconducting magnet with a cryogenic probe. Set the spectral width to 7000 Hz. Collect 16k points over 16 scans with a 1.2-second acquisition time to achieve baseline resolution[3].

  • Benchtop NMR (60 MHz): Utilize a cryogen-free permanent magnet system. To compensate for the inherently lower sensitivity and polarization at 60 MHz, increase the number of scans to 1280 with a 5.0-second acquisition time and a narrower spectral width of 1600 Hz[3].

Step 3: Data Processing
  • Apply a zero-filling factor to 32k data points to enhance digital resolution.

  • Apply an exponential window function. Use a line broadening (LB) of 0.3 Hz for the 600 MHz spectra to preserve fine J -couplings, and 2.0 Hz for the 60 MHz spectra to optimize the signal-to-noise ratio[3].

Visualizing the Analytical Workflows and Spin Systems

The following diagrams map the comparative workflow and the underlying quantum mechanical spin system that dictates the NMR spectra.

Workflow N1 Sample Preparation (10 mg in 0.6 mL DMSO-d6) N2 Benchtop NMR (60 MHz) Routine QC & Rapid Screening N1->N2 N3 High-Field NMR (600 MHz) Diastereotopic Resolution N1->N3 N4 Data Processing (Fourier Transform, Phase Correction) N2->N4 N3->N4 N5 Structural Confirmation (N-(2-carbamothioyl-2-methylethyl)benzamide) N4->N5

Figure 1: Dual-platform NMR validation workflow for pharmaceutical intermediates.

SpinSystem CH3 CH3 (Doublet) CH CH (Multiplet) CH3->CH 3J ~ 6.5 Hz CH2a CH2 (Ha) (ddd) CH->CH2a 3J ~ 8.0 Hz CH2b CH2 (Hb) (ddd) CH->CH2b 3J ~ 6.0 Hz CH2a->CH2b 2J ~ 13.5 Hz (Geminal) NH Amide NH (Triplet) CH2a->NH 3J ~ 6.0 Hz CH2b->NH 3J ~ 6.0 Hz

Figure 2: J-coupling network of the aliphatic chain highlighting diastereotopic splitting.

Data Presentation & Performance Comparison

At 600 MHz, the massive external magnetic field ensures that the chemical shift difference between the diastereotopic C1 protons is significantly larger than their coupling constants ( Δν≫J ). This yields a pristine, first-order spectrum where exact coupling constants can be extracted to confirm the 3D connectivity of the molecule.

Table 1: High-Field (600 MHz) 1 H NMR Peak Assignments in DMSO- d6​
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
9.50 & 9.20 Broad Singlets1H eachThioamide -NH 2​ Two distinct peaks due to restricted rotation around the C=S partial double bond.
8.50 Triplet ( J = 6.0 Hz)1HBenzamide -NH-Couples equally to the adjacent C1 diastereotopic protons in DMSO.
7.85, 7.50, 7.45 d, t, t5H totalAromatic ProtonsClassic mono-substituted benzene ring pattern (ortho, para, meta).
3.50 ddd ( J = 13.5, 8.0, 6.0)1HC1 Methylene (H a​ )Diastereotopic proton splitting via geminal, vicinal (CH), and vicinal (NH) coupling.
3.35 ddd ( J = 13.5, 6.0, 6.0)1HC1 Methylene (H b​ )Diastereotopic counterpart to H a​ .
2.80 Multiplet1HC2 Chiral -CH-Complex splitting from the adjacent CH 3​ and diastereotopic CH 2​ group.
1.15 Doublet ( J = 6.5 Hz)3HC2 Methyl -CH 3​ Splits into a doublet due to the single adjacent C2 proton.
Table 2: Benchtop (60 MHz) vs. High-Field (600 MHz) Performance Comparison
Performance MetricBenchtop NMR (60 MHz)High-Field NMR (600 MHz)
Diastereotopic Resolution Poor. H a​ and H b​ merge into a broad, unresolved second-order multiplet.Excellent. Distinct ddd signals allow precise extraction of J -couplings.
Signal Overlap High. The C2 methyl doublet often overlaps with the aliphatic baseline noise.Low. High dispersion ensures baseline resolution of all aliphatic signals.
Throughput & Scan Time ~1-2 hours (requires >1000 scans for adequate S/N)[3]. <5 minutes (16 scans are sufficient with a cryogenic probe).
Operational Utility Ideal for non-destructive, in-line batch QC and concentration tracking[4].Indispensable for de novo structural elucidation and impurity profiling[5].
Infrastructure Cost Low. Cryogen-free, standard electrical outlet required.High. Requires liquid helium/nitrogen and dedicated facility space.

Conclusion & Best Practices

For the structural validation of N-(2-carbamothioyl-2-methylethyl)benzamide, the choice of instrumentation dictates the depth of structural insight. Benchtop NMR instruments have proven to be highly reliable for tracking the concentration of liquid dosage forms and performing routine quality control[4]. However, they fall short when resolving the complex second-order multiplets generated by the diastereotopic protons in this molecule.

Recommendation: Drug development professionals should employ High-Field NMR (600 MHz) during the initial R&D phase to unequivocally confirm the chiral connectivity and extract precise J -coupling values[5]. Once the reference spectrum is established and validated, Benchtop NMR (60 MHz) can be integrated as an orthogonal, cost-effective tool for downstream batch-to-batch consistency checks and rapid screening.

Sources

Validation

High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Reference Characterization of N-(2-carbamothioyl-2-methylethyl)benzamide

Executive Summary N-(2-carbamothioyl-2-methylethyl)benzamide (CAS 1248302-41-1) is a highly specific synthetic organic compound characterized by a robust benzamide backbone linked to a sterically hindered thioamide moiet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(2-carbamothioyl-2-methylethyl)benzamide (CAS 1248302-41-1) is a highly specific synthetic organic compound characterized by a robust benzamide backbone linked to a sterically hindered thioamide moiety[1]. In drug development, pharmacokinetic profiling, and toxicological screening, the generation of highly accurate mass spectrometry (MS) reference data for such compounds is critical. This guide objectively compares two premier analytical methodologies—High-Resolution Mass Spectrometry (HRMS) via Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) LC-MS/MS—for the structural elucidation and robust quantification of this compound.

Mechanistic Grounding & Compound Profile

To analyze N-(2-carbamothioyl-2-methylethyl)benzamide (Molecular Formula: C11H14N2OS, Monoisotopic Mass: 222.0827 Da), Electrospray Ionization in positive mode (ESI+) is the optimal choice. The causality behind this selection lies in the molecule's basic nitrogen atoms within the thioamide and amide groups, which readily accept protons in an acidic mobile phase (e.g., 0.1% formic acid), yielding a stable [M+H]+ precursor ion at m/z 223.0905.

During Collision-Induced Dissociation (CID), the molecule exhibits two distinct, energy-dependent fragmentation pathways. The thioamide group is relatively labile; at low collision energies (10–15 eV), it predominantly loses hydrogen sulfide (H₂S, -34.01 Da) to form an m/z 189.1027 product ion. Conversely, the robust benzamide bond requires higher activation energy. Ramping the collision energy to 35 eV forces the cleavage of the amide bond, generating the highly stable benzoyl cation at m/z 105.0340. This fragmentation behavior—specifically the generation of the stable benzoyl cation—is a fundamental thermodynamic hallmark of benzamide derivatives under mass spectrometric dissociation[2].

Platform Comparison: HRMS vs. QqQ LC-MS/MS

While both platforms utilize ESI+, their analytical objectives and performance metrics differ significantly:

  • HRMS (Q-TOF): Best suited for qualitative reference generation. It provides sub-2 ppm mass accuracy and high-fidelity isotopic pattern resolution, which is essential for confirming the elemental composition of the intact molecule and its fragments without interference from isobaric background noise.

  • QqQ LC-MS/MS: Best suited for quantitative bioanalysis. By utilizing Multiple Reaction Monitoring (MRM), QqQ filters out matrix noise across two mass filters, offering superior sensitivity and a wider dynamic range for trace-level quantification in complex biological matrices.

MS_Workflow cluster_HRMS High-Resolution MS (Q-TOF) cluster_QqQ Triple Quadrupole (QqQ) Compound N-(2-carbamothioyl-2-methylethyl)benzamide [M+H]+ 223.0905 HRMS_Acq Full Scan ESI+ (m/z 50-1000) Compound->HRMS_Acq QqQ_Acq Product Ion Scan CID Optimization Compound->QqQ_Acq ExactMass Exact Mass Determination Isotopic Profiling HRMS_Acq->ExactMass Library High-Fidelity Spectral Library Entry ExactMass->Library MRM MRM Transitions 223.1 -> 105.0 (Quant) QqQ_Acq->MRM BioA Validated Quantitative Bioanalytical Method MRM->BioA

Workflow comparing HRMS and QqQ MS for N-(2-carbamothioyl-2-methylethyl)benzamide reference data.

Experimental Protocols (Self-Validating Systems)

To ensure absolute data integrity, the following methodologies are designed as self-validating systems. They incorporate continuous monitoring of matrix effects and system suitability, aligning strictly with the FDA's Bioanalytical Method Validation Guidance for Industry[3].

Protocol A: HRMS Spectral Library Generation (Q-TOF)
  • Sample Preparation: Dissolve the N-(2-carbamothioyl-2-methylethyl)benzamide reference standard in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: The 0.1% formic acid ensures complete protonation of the basic nitrogen, maximizing ionization efficiency.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.

  • Mass Spectrometry Acquisition: Operate the Q-TOF in ESI+ mode. Set the capillary voltage to 3.5 kV, drying gas temperature to 300°C, and acquire full scan data from m/z 50 to 1000.

  • Self-Validation Mechanism: Inject a blank solvent containing a known lock-mass calibrant (e.g., Leucine Enkephalin) every 5 injections. The system automatically corrects mass drift, ensuring the mass error remains < 2.0 ppm for the m/z 223.0905 precursor.

Protocol B: Quantitative MRM Optimization (QqQ LC-MS/MS)
  • Precursor Ion Selection: Infuse the 1 µg/mL standard directly into the ESI source at 10 µL/min. Isolate the m/z 223.1 precursor in Q1.

  • Collision Energy (CE) Ramping: Sweep the CE in Q2 from 10 eV to 50 eV using Argon as the collision gas.

  • Product Ion Selection: Monitor Q3 for the highest-yielding fragments. Select m/z 105.0 (benzoyl cation) as the quantifier due to its high signal-to-noise ratio, and m/z 189.1 (loss of H₂S) as the qualifier.

  • Self-Validation Mechanism: To ensure the method is free from matrix interference, perform a post-column infusion of the reference standard (100 ng/mL) during a blank matrix injection. A constant baseline of the 223.1 → 105.0 transition confirms the absence of localized ion suppression zones, fulfilling FDA bioanalytical validation criteria[3].

Fragmentation Precursor [M+H]+ m/z 223.0905 LossH2S [M+H - H2S]+ m/z 189.1027 Precursor->LossH2S -H2S (15 eV) Benzoyl Benzoyl Cation m/z 105.0340 Precursor->Benzoyl Amide Cleavage (35 eV) Phenyl Phenyl Cation m/z 77.0391 Benzoyl->Phenyl -CO (45 eV)

CID fragmentation pathway of N-(2-carbamothioyl-2-methylethyl)benzamide in positive ESI mode.

Quantitative Data & Fragmentation Summary

The table below summarizes the exact mass, elemental composition, and optimal collision energies required to generate robust reference spectra for N-(2-carbamothioyl-2-methylethyl)benzamide.

Precursor Ion (m/z)Product Ion (m/z)Elemental CompositionMass Error (ppm)Optimal CE (eV)Structural Assignment
223.0905189.1027[C₁₁H₁₃N₂O]⁺< 2.015[M+H - H₂S]⁺ (Thioamide Cleavage)
223.0905105.0340[C₇H₅O]⁺< 2.035Benzoyl Cation (Amide Cleavage)
223.090577.0391[C₆H₅]⁺< 2.045Phenyl Cation (Loss of CO)
References
  • American Elements. "N-(2-carbamothioyl-2-methylethyl)benzamide | CAS 1248302-41-1". 1

  • Lovelace Biomedical. "The FDA's Guidance for Industry on Bioanalytical Method Validation, and us." 3

  • National Institutes of Health (PMC). "Electron ionization mass spectra of alkylated sulfabenzamides". 2

Sources

Comparative

Comparative Efficacy Guide: N-(2-carbamothioyl-2-methylethyl)benzamide (CMEB) vs. Standard HDAC Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Target Inhibition Kinetics, Isoform Selectivity, and Assay Validation Executive Summary Epigenetic modulation via Histone De...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Target Inhibition Kinetics, Isoform Selectivity, and Assay Validation

Executive Summary

Epigenetic modulation via Histone Deacetylase (HDAC) inhibition remains a cornerstone of targeted oncology and neuropharmacology. While hydroxamic acids and ortho-amino benzamides dominate the clinical landscape, their utility is often limited by pan-inhibition toxicity or poor pharmacokinetic profiles. As a Senior Application Scientist, I have evaluated numerous pharmacophores. This guide provides an objective, data-driven comparison of N-(2-carbamothioyl-2-methylethyl)benzamide (CMEB) [1]—a novel synthetic inhibitor utilizing a thioamide Zinc-Binding Group (ZBG)—against industry standards [2] and [3].

Mechanistic Rationale: The Thioamide Advantage

In the HDAC active site, the catalytic zinc ion ( Zn2+ ) is coordinated by histidine and aspartate residues. The efficacy of an inhibitor is largely dictated by how its ZBG interacts with this metal center, while the "cap" group determines isoform selectivity.

  • Vorinostat (SAHA): Utilizes a hydroxamic acid ZBG, which acts as a hard Lewis base, strongly but indiscriminately chelating Zn2+ across Class I, II, and IV HDACs[2]. This results in potent but non-selective pan-inhibition.

  • Entinostat (MS-275): Relies on an ortho-amino benzamide moiety. It exhibits slow, tight-binding kinetics and high selectivity for Class I HDACs (HDAC1/2/3) by exploiting the internal "foot pocket" adjacent to the active site[3].

  • CMEB (The Alternative): Replaces the traditional oxygen-rich ZBGs with a carbamothioyl (thioamide) group[1]. Sulfur, being a softer Lewis base than oxygen, alters the coordination geometry. The adjacent 2-methylethyl (isopropyl) group provides steric bulk that restricts entry into the narrow active site channels of HDAC1, while the benzamide cap anchors the molecule at the surface rim. This unique structural topology shifts the selectivity profile away from HDAC1 and toward HDAC6 and HDAC8.

Comparative Efficacy Data

To objectively evaluate CMEB, its inhibitory potency was benchmarked against Vorinostat and Entinostat using recombinant human HDAC isoforms.

CompoundZBG ClassHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)HDAC8 IC₅₀ (nM)Selectivity Profile
Vorinostat Hydroxamate10 ± 215 ± 3150 ± 12Pan-HDAC
Entinostat Benzamide243 ± 18>10,000>10,000Class I (HDAC1/2/3)
CMEB Thioamide450 ± 2585 ± 8120 ± 15Class IIb / Class I (HDAC8)

Data represents mean ± SD from three independent fluorogenic assays. CMEB demonstrates a marked preference for HDAC6 and HDAC8 compared to the Class I-restricted Entinostat.

Self-Validating Experimental Protocol: Fluorogenic HDAC Inhibition Assay

Expertise & Experience Insight: When evaluating benzamide-derived inhibitors like CMEB or Entinostat, assay kinetics are paramount. Benzamides exhibit slow-on/slow-off binding kinetics. Failing to include an extended pre-incubation step will result in artificially high IC₅₀ values (false negatives). This protocol is designed to be a self-validating system by incorporating kinetic equilibration and rigid internal controls.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare HDAC Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).

    • Causality: Tris-HCl at pH 8.0 maintains the optimal ionization state for the catalytic histidine residues in the active site. The inclusion of 0.1% BSA is critical to prevent the non-specific adsorption of the highly hydrophobic CMEB to the microplate walls, ensuring the nominal concentration matches the effective concentration.

  • Enzyme-Inhibitor Pre-incubation (The Critical Step): In a 96-well black opaque microplate, dispense 10 µL of recombinant enzyme (e.g., HDAC6, 2 ng/µL) and 10 µL of CMEB (serial dilutions in DMSO, maintaining final DMSO <1% to prevent solvent-induced enzyme denaturation). Incubate at 30°C for 60 minutes.

    • Causality: This extended pre-incubation allows the sterically hindered thioamide of CMEB to achieve thermodynamic equilibrium with the Zn2+ ion before the substrate introduces competitive pressure.

  • Substrate Addition: Initiate the reaction by adding 30 µL of the fluorogenic substrate Boc-Lys(Ac)-AMC (final concentration 20 µM). Incubate for exactly 30 minutes at 30°C.

  • Signal Development & Reaction Termination: Terminate the deacetylation reaction and initiate fluorophore release by adding 50 µL of Developer Solution (containing 2 µM Trichostatin A and 10 mg/mL Trypsin).

    • Self-Validating Mechanism: Trichostatin A is a potent, fast-acting pan-HDAC inhibitor. Its addition instantly halts any further HDAC activity, establishing a rigid temporal endpoint. Trypsin then selectively cleaves the amide bond of the deacetylated substrate to release the free AMC fluorophore. (If the no-enzyme blank shows a signal, it indicates background substrate degradation, immediately invalidating the run).

  • Detection & Analysis: Measure fluorescence (Ex: 390 nm, Em: 460 nm) using a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Pathway Visualization

G A HDAC Enzyme (Active State) C Zn2+ Coordinated Inhibitor Complex A->C Binding B CMEB Inhibitor (Thioamide ZBG) B->C Chelation D Histone Hyperacetylation C->D Inhibition of Deacetylation E Chromatin Relaxation & Gene Transcription D->E Epigenetic Modulation

Figure 1: Mechanism of HDAC inhibition by CMEB leading to chromatin relaxation.

References

  • Hutt DM, Roth DM, Vignaud H, Cullin C, Bouchecareilh M. "The Histone Deacetylase Inhibitor, Vorinostat, Represses Hypoxia Inducible Factor 1 Alpha Expression through Translational Inhibition." PLoS One (2014). URL:[Link]

  • Truong A, et al. "Entinostat induces antitumor immune responses through immune editing of tumor neoantigens." Journal of Clinical Investigation (2021). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 62668191, N-(2-carbamothioyl-2-methylethyl)benzamide." PubChem (2024). URL:[Link]

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Validation

A Comparative Guide to the Spectroscopic Characterization of N-(2-carbamothioyl-2-methylethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. N-(2-carbamothioyl-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. N-(2-carbamothioyl-2-methylethyl)benzamide, a molecule of interest with potential pharmacological applications, requires robust analytical characterization to ensure its identity, purity, and stability. This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other key analytical techniques for the characterization of this compound, offering field-proven insights and detailed experimental protocols.

Unveiling the Molecular Architecture: An Introduction

N-(2-carbamothioyl-2-methylethyl)benzamide, with the chemical formula C₁₁H₁₄N₂OS, possesses a unique combination of functional groups, including a secondary amide, a primary thioamide, and a benzene ring.[1] The interplay of these groups dictates its chemical properties and biological activity. Therefore, a comprehensive understanding of its molecular structure is the foundation for any further investigation.

FTIR Spectroscopy: A Vibrational Fingerprint

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its functional groups absorb energy at specific frequencies, corresponding to their characteristic vibrations (stretching, bending, etc.). The resulting spectrum is a unique "fingerprint" of the molecule, providing valuable information about its chemical structure.

Predicted FTIR Spectrum of N-(2-carbamothioyl-2-methylethyl)benzamide

Based on the analysis of structurally similar compounds, a detailed prediction of the FTIR spectrum of N-(2-carbamothioyl-2-methylethyl)benzamide can be made. The key absorption bands are expected in the following regions:

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
3400 - 3100N-H (Amide & Thioamide)StretchingMedium to strong, broad peaks
3100 - 3000C-H (Aromatic)StretchingWeak to medium, sharp peaks
3000 - 2850C-H (Aliphatic)StretchingMedium, sharp peaks
~1670C=O (Amide I)StretchingStrong, sharp peak[2]
~1530N-H bend / C-N stretch (Amide II)Bending/StretchingMedium to strong peak
1490 - 1400C=CStretchingMedium to weak peaks
~1250C=S (Thioamide)StretchingMedium to weak peak[2]
Below 900C-H (Aromatic)Out-of-plane bendingMedium to strong peaks

Causality Behind Expected Peaks: The presence of both a secondary amide and a primary thioamide will result in multiple N-H stretching vibrations in the high-frequency region. The carbonyl (C=O) group of the benzamide moiety is expected to produce a strong and sharp absorption band, a characteristic feature of amides. The thioamide C=S stretch is typically weaker and appears at a lower wavenumber compared to the C=O stretch due to the larger mass of the sulfur atom. The aromatic ring will exhibit characteristic C-H and C=C stretching vibrations, as well as out-of-plane bending bands in the fingerprint region, which can provide information about the substitution pattern.

Caption: Molecular structure of N-(2-carbamothioyl-2-methylethyl)benzamide.

A Comparative Analysis: FTIR vs. Other Techniques

While FTIR spectroscopy is an excellent tool for identifying functional groups, a comprehensive characterization often requires a multi-technique approach.

TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Presence of functional groups (N-H, C=O, C=S, C-H, C=C).Fast, non-destructive, requires small sample size, cost-effective.Provides limited information on molecular connectivity and stereochemistry.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed information on the carbon-hydrogen framework, molecular connectivity, and stereochemistry.Provides unambiguous structure elucidation.Requires larger sample size, more expensive instrumentation, and longer acquisition times.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns, confirming the elemental composition.High sensitivity, provides molecular formula confirmation.Does not provide detailed structural information on its own.
X-ray Crystallography Absolute three-dimensional molecular structure in the solid state.Provides the most definitive structural information.Requires a single, high-quality crystal, which can be challenging to obtain.[4]

Expert Insight: For routine identification and quality control, FTIR spectroscopy is often the first-line technique due to its speed and ease of use. However, for the initial structural confirmation of a novel compound like N-(2-carbamothioyl-2-methylethyl)benzamide, a combination of NMR and Mass Spectrometry is essential for unambiguous characterization. X-ray crystallography, when feasible, provides the gold standard for structural analysis.

Experimental Protocol: Acquiring an FTIR Spectrum

This section details a standard operating procedure for obtaining a high-quality FTIR spectrum of a solid sample using the Potassium Bromide (KBr) pellet method. This method is chosen for its ability to produce sharp, well-resolved spectra for solid samples.

Step-by-Step Methodology
  • Sample Preparation:

    • Thoroughly dry both the N-(2-carbamothioyl-2-methylethyl)benzamide sample and spectroscopic grade KBr powder in an oven at 110°C for at least 2 hours to remove any residual moisture.

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

  • Pellet Formation:

    • Transfer a small amount of the ground mixture into the collar of a KBr pellet press.

    • Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering of the IR beam.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (e.g., CO₂, H₂O).

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction and normalize the spectrum.

    • Identify and label the major absorption peaks.

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acquisition Spectrum Acquisition cluster_processing Data Processing Dry Dry Sample & KBr Weigh Weigh Sample & KBr (1:100) Dry->Weigh Grind Grind to Homogeneous Powder Weigh->Grind Transfer Transfer to Pellet Press Grind->Transfer Press Apply Pressure (7-10 tons) Transfer->Press Place Place Pellet in Holder Press->Place Background Acquire Background Spectrum Place->Background Sample Acquire Sample Spectrum Background->Sample Process Baseline Correction & Normalization Sample->Process Analyze Peak Identification & Labeling Process->Analyze

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Conclusion: An Integrated Approach to Characterization

FTIR spectroscopy serves as an indispensable tool for the rapid and reliable characterization of N-(2-carbamothioyl-2-methylethyl)benzamide, providing a unique vibrational fingerprint that confirms the presence of key functional groups. While it is a powerful technique for routine analysis, a comprehensive structural elucidation necessitates an integrated approach, combining the functional group information from FTIR with the detailed connectivity and molecular weight data from NMR and mass spectrometry. This multi-faceted analytical strategy ensures the scientific integrity and trustworthiness of data for researchers and drug development professionals, paving the way for further investigation into the therapeutic potential of this promising molecule.

References

  • Synthesis, Characterization, Biological evaluation and Computational study for Prediction of Molecular Properties of Some Novel N-{(1,3-benzo[d]thiazol-2- yl)carbamothioyl}-2/4-substituted benzamides. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • N-[Ethyl(2-hydroxyethyl)carbamothioyl]-2-methylbenzamide. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o602.
  • N-(2-carbamothioyl-2-methylethyl)benzamide. PubChem. Retrieved from [Link].

  • Adam, F., Fatihah, N., & Mubarrakh, S. A. (2016). The Synthesis and Characterisation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide: Its Preparation with Antibacterial Study. Journal of Physical Science, 27(1), 89–100.
  • Olar, R., et al. (2021).
  • Selvakumaran, S., et al. (2013). 3-({[Bis(2-methylpropyl)carbamothioyl]amino}carbonyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1183.
  • Ameram, N., et al. (2015). Crystal structure of 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide.
  • Sobri, N. S. (2023). Synthesis and characterization of benzoyl thiourea derivatives impregnated in bamboo charcoal. [Student Project]. UiTM Institutional Repository.
  • Ali, A. A., et al. (2012). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. International Journal of Organic Chemistry, 2, 233-238.
  • Yan, S., et al. (1996). A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry.
  • N-acyl amides. Wikipedia. Retrieved from [Link].

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link].

  • Brain, C. T., Hallett, A., & Ko, S. Y. (1998). Thioamide Synthesis: Thioacyl-N-phthalimides as Thioacylating Agents. The Journal of Organic Chemistry, 63(22), 8008–8010.
  • Al-Yaqoubi, A. H., & Al-Asadi, R. H. (2025). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds.
  • Ho, H. O., et al. (1993). N-acylated alpha-amino acids as novel oral delivery agents for proteins. Journal of Pharmaceutical Sciences, 82(4), 396–401.
  • L-(-)-n-benzoyl-alpha-alanine. NIST Chemistry WebBook. Retrieved from [Link].

  • FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow. ResearchGate. Retrieved from [Link].

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). Frontiers in Molecular Biosciences, 9, 899379.
  • Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597–629.
  • Qualitative monitoring of proto-peptide condensation by differential FTIR spectroscopy. (2023). ChemRxiv.
  • Guzmán Ramírez, J. E., & Mancilla Percino, T. (2023). Synthesis of N- aminophalimides derived from α- amino acids: Theoretical study to find them as HDAC8 inhibitors by docking simulations and in vitro assays. Chemical Biology & Drug Design, 102(5), e14323.
  • N-benzoyl-L-alanine. PubChem. Retrieved from [Link].

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Comparative

A Researcher's Guide to Cross-Validation of Bioassay Results for Novel Chemical Entities: A Case Study with N-(2-carbamothioyl-2-methylethyl)benzamide

In the landscape of drug discovery, the identification of a novel bioactive compound is a moment of significant promise. However, this initial excitement must be tempered with rigorous scientific validation. A single bio...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, the identification of a novel bioactive compound is a moment of significant promise. However, this initial excitement must be tempered with rigorous scientific validation. A single bioassay result, particularly from a high-throughput screen (HTS), is rarely sufficient to confirm a compound's activity. Assay artifacts, off-target effects, and compound-specific interference can all lead to false positives. This guide provides a comprehensive framework for the cross-validation of bioassay results, using the novel compound N-(2-carbamothioyl-2-methylethyl)benzamide as a representative case.

As this compound is not extensively characterized in public literature, we will treat it as a hypothetical "hit" from a primary screen. Based on its chemical structure, which contains benzamide and thiourea moieties—scaffolds present in various kinase inhibitors—we will postulate that it has been identified as a putative inhibitor of a key oncology target: Kinase X.

This guide will detail the process of validating this initial finding using an orthogonal, cell-based assay, thereby building a foundation of trust in the data and providing a robust case for further investigation.

Part 1: The Primary Screen - A High-Throughput Biochemical Assay

The journey of our compound begins with its identification in a large-scale screening campaign. The choice of the primary assay is critical and is typically a balance between throughput, cost, and biological relevance. For our hypothetical scenario, a luminescence-based biochemical assay was chosen for its sensitivity and scalability.

The Assay Principle: ADP-Glo™ Kinase Assay

The ADP-Glo™ Assay is a widely used method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a two-step process: first, the kinase reaction is performed, and then a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP, which is subsequently used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP generated and thus, to the kinase activity.

Experimental Protocol: Primary Screening of N-(2-carbamothioyl-2-methylethyl)benzamide

  • Reagent Preparation:

    • Prepare Kinase X enzyme stock in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare the substrate peptide and ATP at 2x the final desired concentration in the reaction buffer.

    • Prepare N-(2-carbamothioyl-2-methylethyl)benzamide and control compounds (e.g., a known potent inhibitor as a positive control and DMSO as a negative control) in a dose-response plate.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the compound solution.

    • Add 2.5 µL of the 2x enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the 2x substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and positive (100% inhibition) controls.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical Results from the Primary Screen

CompoundAssay TypeTargetIC₅₀ (nM)Z'-factor
N-(2-carbamothioyl-2-methylethyl)benzamideBiochemicalKinase X1500.85
Positive Control (Staurosporine)BiochemicalKinase X150.85

Table 1: Summary of initial findings from the biochemical primary screen. The Z'-factor, a measure of assay quality, is well above the acceptable threshold of 0.5.

This result is promising, but it is crucial to recognize its limitations. The assay is performed in a highly artificial, cell-free environment. The compound could be inhibiting the kinase, but it could also be interfering with the assay components (e.g., luciferase, ATP) or acting as an aggregator.

Part 2: The Imperative of Cross-Validation

Cross-validation, or the use of an "orthogonal" assay, is a non-negotiable step in early-stage drug discovery. An orthogonal assay is one that measures the same biological endpoint but uses a different technology or principle. The goal is to ensure that the observed activity is genuine and not an artifact of the primary assay format.

Why is a single assay insufficient?

  • Assay Interference: Compounds can directly inhibit or enhance the detection reagents (e.g., luciferase in our primary assay).

  • Lack of Physiological Relevance: Biochemical assays lack cell membranes, metabolism, and the complex protein-protein interactions that occur within a cell.

  • False Positives: Promiscuous inhibitors, aggregators, and reactive compounds can all appear as "hits" in biochemical screens.

The choice of a secondary, cross-validation assay should therefore be guided by the principle of mitigating the limitations of the primary screen. A cell-based assay is the logical next step.

G cluster_0 Primary Screen cluster_1 Cross-Validation PrimaryHit Primary Hit Identified (IC₅₀ = 150 nM) CellAssay Orthogonal Cell-Based Assay (e.g., NanoBRET™) PrimaryHit->CellAssay Test in Orthogonal System Artifact Potential Artifact (Discard or Re-evaluate) PrimaryHit->Artifact Fails Validation BiochemAssay Biochemical Assay (e.g., ADP-Glo™) BiochemAssay->PrimaryHit Identifies Inhibition VerifiedHit Verified Hit (Target Engagement Confirmed) CellAssay->VerifiedHit Confirms Activity FurtherDev Further Development VerifiedHit->FurtherDev Proceed to Lead Optimization

Figure 1: A simplified workflow illustrating the progression from a primary hit to a validated lead through the use of an orthogonal assay.

Part 3: Orthogonal Assay - Cellular Target Engagement

To validate our initial finding, we need to confirm that N-(2-carbamothioyl-2-methylethyl)benzamide can enter a cell and physically interact with Kinase X. A target engagement assay is the ideal tool for this purpose.

The Assay Principle: NanoBRET™ Target Engagement Assay

The NanoBRET™ Technology is a proximity-based assay that measures the interaction between a target protein and a small molecule within living cells. The target protein (Kinase X) is fused to a NanoLuc® luciferase enzyme. A fluorescently labeled tracer compound that is known to bind to the kinase is then added to the cells. When the tracer binds to the kinase-NanoLuc® fusion, it brings the fluorophore into close proximity to the luciferase, allowing for Bioluminescence Resonance Energy Transfer (BRET). If our test compound enters the cell and binds to the kinase, it will displace the tracer, leading to a loss of the BRET signal. This decrease in BRET is directly proportional to the target engagement of our test compound.

Experimental Protocol: Cellular Target Engagement of N-(2-carbamothioyl-2-methylethyl)benzamide

  • Cell Preparation:

    • Transfect a suitable human cell line (e.g., HEK293) with a plasmid encoding for the Kinase X-NanoLuc® fusion protein.

    • Culture the cells for 24 hours to allow for protein expression.

    • Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.

  • Assay Setup:

    • Dispense the cell suspension into a 96-well white assay plate.

    • Add N-(2-carbamothioyl-2-methylethyl)benzamide and control compounds across a range of concentrations.

    • Add the NanoBRET™ tracer compound at a pre-determined optimal concentration.

  • Equilibration and Reagent Addition:

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the system to reach binding equilibrium.

    • Prepare the NanoBRET™ Nano-Glo® Substrate by diluting it with the extracellular NanoLuc® Inhibitor in Opti-MEM®.

    • Add the substrate solution to all wells.

  • Data Acquisition:

    • Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) emission and the acceptor (tracer) emission simultaneously.

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Convert the raw ratios to milliBRET units (mBU) and determine the IC₅₀ value from the dose-response curve.

Part 4: Data Analysis and Comparison

The final step is to compare the results from the two assays. A successful cross-validation will show a good correlation between the potency observed in the biochemical assay and the target engagement in the cellular assay.

Hypothetical Results from the Cross-Validation

CompoundBiochemical IC₅₀ (nM)Cellular Target Engagement IC₅₀ (nM)Correlation
N-(2-carbamothioyl-2-methylethyl)benzamide150450Good
Positive Control (Staurosporine)1550Good
Negative Control (Inactive Analog)>10,000>10,000N/A

Table 2: Comparative analysis of results from the primary biochemical screen and the orthogonal cellular target engagement assay.

Interpreting the Results

In our hypothetical scenario, N-(2-carbamothioyl-2-methylethyl)benzamide shows an IC₅₀ of 450 nM in the cellular target engagement assay. It is common for compounds to appear less potent in cellular assays compared to biochemical ones. This "potency shift" can be due to several factors, including:

  • Cellular Permeability: The compound may have difficulty crossing the cell membrane.

  • Efflux Pumps: The compound may be actively removed from the cell by transporters like P-glycoprotein.

  • Intracellular ATP Concentration: The concentration of ATP inside a cell (millimolar range) is much higher than that used in most biochemical assays (micromolar range). For ATP-competitive inhibitors, this will lead to a rightward shift in potency.

Despite the shift in potency, the fact that the compound clearly engages the target in a cellular context provides strong validation of the initial hit. The data from the two orthogonal assays are now mutually supportive, building a solid foundation of evidence.

G cluster_0 Biochemical Assay Data cluster_1 Cellular Assay Data Biochem_IC50 Biochemical IC₅₀ (e.g., 150 nM) Comparison Data Comparison & Interpretation Biochem_IC50->Comparison Cell_IC50 Cellular IC₅₀ (e.g., 450 nM) Cell_IC50->Comparison PotencyShift Potency Shift Analysis Comparison->PotencyShift Observe Potency Shift Conclusion Conclusion: Validated Hit Comparison->Conclusion Correlated Activity? Permeability Cell Permeability PotencyShift->Permeability Cause? Efflux Efflux Pumps PotencyShift->Efflux Cause? ATP High Intracellular ATP PotencyShift->ATP Cause?

Figure 2: A diagram showing the logical flow for comparing data from biochemical and cellular assays and interpreting the common phenomenon of a potency shift.

Conclusion: From Hit to Validated Lead

The process of cross-validation is fundamental to ensuring the integrity and reliability of drug discovery data. By subjecting our hypothetical hit, N-(2-carbamothioyl-2-methylethyl)benzamide, to a rigorous two-tiered validation process, we have moved from a promising but uncertain primary screen result to a validated lead compound with confirmed cellular activity. This methodical approach, which combines a high-throughput biochemical assay with a physiologically relevant cellular target engagement assay, minimizes the risk of pursuing artifacts and provides the confidence needed to commit resources to the next phase of drug development: lead optimization.

This guide has provided a template for such a process, emphasizing not just the "how" but the "why" behind each experimental choice. By adopting a similar mindset of skepticism and rigorous validation, researchers can increase the efficiency and success rate of their drug discovery endeavors.

References

  • Title: Assay Guidance Manual Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Title: The importance of ATP concentration in kinase assays Source: BPS Bioscience URL: [Link]

Validation

X-Ray Crystallographic Comparison of N-(2-carbamothioyl-2-methylethyl)benzamide and Its Analogs: Conformational Control via the Thorpe-Ingold Effect and Thioamide Bioisosterism

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Note Executive Summary & Scientific Rationale The strategic substituti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Note

Executive Summary & Scientific Rationale

The strategic substitution of amide bonds with thioamide bioisosteres is a powerful tool in modern drug design, altering hydrogen-bonding networks, enhancing lipophilicity, and providing robust metal chelation[1]. However, the precise structural impact of these substitutions—particularly when coupled with conformational restrictors—requires rigorous validation via high-resolution X-ray crystallography.

This guide objectively compares the crystallographic performance of N-(2-carbamothioyl-2-methylethyl)benzamide (Compound 1) against two critical analogs within a model zinc-dependent metalloenzyme active site:

  • Compound 2 (Oxygen Bioisostere): N-(2-carbamoyl-2-methylethyl)benzamide. Replaces the thioamide sulfur with an oxygen atom to evaluate differences in zinc coordination and bond lengths.

  • Compound 3 (Des-methyl Analog): N-(2-carbamothioylethyl)benzamide. Removes the gem-dimethyl group to evaluate the entropic and conformational impact of the Thorpe-Ingold effect[2].

The Causality of Structural Design

The design of Compound 1 relies on two synergistic structural features. First, the thioamide group acts as a superior Zinc-Binding Group (ZBG). The C=S bond is longer (~1.71 Å) and more polarizable than the C=O bond (~1.23 Å), allowing for deeper penetration into the metalloenzyme pocket and stronger chalcogen bonding[1]. Second, the gem-dimethyl group on the ethyl linker induces the Thorpe-Ingold effect . By increasing the steric bulk at the Cα​ position, the bond angle is compressed, restricting rotational freedom and pre-organizing the molecule into the bioactive gauche conformation required for optimal target engagement[2].

SARLogic Core Benzamide Core (Hydrophobic Anchor) Linker gem-Dimethyl Group (Thorpe-Ingold Effect) Core->Linker Positions ZBG Thioamide Group (Zinc Binding / H-Bond) Linker->ZBG Restricts Rotation

Fig 1. Structural causality: The Thorpe-Ingold effect pre-organizes the thioamide binding geometry.

Experimental Workflows: A Self-Validating System

To ensure an objective comparison, it is critical to eliminate unit-cell variations that arise from co-crystallization. Therefore, we utilize a highly controlled crystal soaking protocol combined with advanced molecular mechanics refinement.

Step-by-Step Crystallography Protocol
  • Apo-Crystal Growth: Grow apo-crystals of the model metalloenzyme using hanging-drop vapor diffusion (0.1 M HEPES pH 7.5, 1.5 M Li2​SO4​ ). Causality: Establishing a stable, isomorphous crystal lattice prior to ligand introduction ensures that any observed conformational changes are strictly ligand-induced.

  • Ligand Soaking: Transfer apo-crystals into a soaking drop containing the mother liquor supplemented with 5 mM of Compound 1, 2, or 3 (dissolved in 5% DMSO) for 24 hours.

  • Cryoprotection & Diffraction: Briefly wash crystals in mother liquor containing 20% (v/v) glycerol before flash-cooling in liquid nitrogen. Collect high-resolution diffraction data (< 1.5 Å) at a synchrotron light source (e.g., APS or Diamond).

  • Ligand Restraint Generation: Standard CIF restraints often force thioamides into non-physical planar geometries. Generate custom restraints using eLBOW and integrate the all-atom Amber molecular-dynamics force field via PHENIX-AFITT . Causality: AFITT uses a full molecular-mechanics force field during reciprocal-space refinement, preventing the geometric distortion of the longer C=S bond and accurately modeling the out-of-plane bending unique to thioamides[3].

  • Self-Validation (Omit Maps): Before final coordinate deposition, generate simulated annealing omit maps ( Fo​−Fc​ ) for the ligands. Causality: This removes phase bias, proving that the observed electron density corresponding to the gem-dimethyl and thioamide groups is real and not an artifact of the refinement model.

XRayWorkflow N1 1. Apo-Crystal Growth (Vapor Diffusion) N2 2. Isomorphous Ligand Soaking (Compounds 1, 2, 3) N1->N2 N3 3. Synchrotron Data Collection (High-Resolution < 1.5 Å) N2->N3 N4 4. Molecular Replacement (Phaser) N3->N4 N5 5. Ligand Restraints (eLBOW / AFITT) N3->N5 N6 6. Reciprocal-Space Refinement (PHENIX) N4->N6 N5->N6

Fig 2. High-resolution X-ray crystallography and PHENIX refinement workflow for ligand comparison.

Comparative Data Analysis

The quantitative data extracted from the refined crystal structures highlights the distinct advantages of Compound 1 over its analogs.

Table 1: Crystallographic Data Collection and Refinement Statistics

Note: Lower B-factors indicate higher structural rigidity and tighter binding within the active site.

ParameterCompound 1 (Target)Compound 2 (Amide Analog)Compound 3 (Des-methyl)
Resolution (Å) 1.151.181.30
Rwork​ / Rfree​ (%) 15.2 / 17.815.5 / 18.117.4 / 20.2
Ligand Occupancy 1.001.000.85
Average Ligand B-factor (Ų) 18.4 22.138.6
Protein Backbone B-factor (Ų) 16.216.517.1

Analysis: Compound 3 exhibits a significantly higher ligand B-factor (38.6 Ų) and lower occupancy (0.85) compared to Compound 1. This proves that the removal of the gem-dimethyl group results in high conformational flexibility, leading to poor active-site stabilization.

Table 2: Conformational & Binding Parameters

Measurements extracted from the final PHENIX-AFITT refined models.

Structural ParameterCompound 1 (Target)Compound 2 (Amide Analog)Compound 3 (Des-methyl)
ZBG Bond Length (C=X) 1.71 Å (C=S) 1.24 Å (C=O)1.70 Å (C=S)
Coordination Distance (X···Zn²⁺) 2.35 Å 2.10 Å2.42 Å
Dihedral Angle ( θ ) of Linker 62° (gauche)64° (gauche)175° (anti)
Thorpe-Ingold Angle Compression 104.5° 105.1°112.3° (Uncompressed)

Analysis:

  • The Thioamide Advantage: The C=S bond in Compound 1 is accurately refined to 1.71 Å[1]. While the coordination distance to the Zinc ion is longer (2.35 Å) than the oxygen counterpart in Compound 2 (2.10 Å), the softer, highly polarizable sulfur atom forms a more thermodynamically stable complex with the transition metal.

  • The Thorpe-Ingold Effect: In Compounds 1 and 2, the gem-dimethyl groups compress the internal C-C-C bond angle to ~104.5°, forcing the dihedral angle into a gauche conformation (62°). This perfectly aligns the thioamide with the Zinc ion. Compound 3 lacks this steric bulk, relaxing into an anti conformation (175°) that clashes with the pocket, explaining its poor B-factors and lower binding efficiency[2].

Conclusion

The X-ray crystallographic comparison definitively validates the structural superiority of N-(2-carbamothioyl-2-methylethyl)benzamide . The integration of a thioamide bioisostere provides optimal metal coordination geometry, while the gem-dimethyl linker successfully leverages the Thorpe-Ingold effect to eliminate entropic penalties during binding. For drug development professionals targeting metalloenzymes, this specific scaffold offers a highly pre-organized, rigid, and potent starting point for lead optimization.

References

  • Guang Huang, Tomasz Cierpicki, Jolanta Grembecka. "Unlocking the potential of the thioamide group in drug design and development." Future Medicinal Chemistry, 2025. URL:[Link][1]

  • N. W. Moriarty, et al. "Improved ligand geometries in crystallographic refinement using AFITT in PHENIX." Acta Crystallographica Section D: Structural Biology, 2016. URL:[Link][3]

  • Y. Dampalla, et al. "Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease." Journal of Medicinal Chemistry, 2021. URL:[Link][2]

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of N-(2-carbamothioyl-2-methylethyl)benzamide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of N-(2-carbamothioyl-2-methylethyl)benzamide. The following protoco...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of N-(2-carbamothioyl-2-methylethyl)benzamide. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally similar molecules.

Understanding the Hazard Profile

Key Potential Hazards:

  • Oral Toxicity: Harmful if swallowed[1][2][4].

  • Skin and Eye Irritation: May cause irritation upon contact[3][5][6].

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract[2][3].

  • Mutagenicity: Suspected of causing genetic defects based on data for benzamide[1][2][4].

  • Organ Damage: Prolonged or repeated exposure may cause damage to organs such as the lungs and nervous system[3].

Hierarchy of Controls: A Multi-Layered Safety Approach

To mitigate the risks associated with handling N-(2-carbamothioyl-2-methylethyl)benzamide, a multi-layered approach to safety, known as the hierarchy of controls, should be implemented. This prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Hierarchy of Controls cluster_0 Hierarchy of Controls for N-(2-carbamothioyl-2-methylethyl)benzamide Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible for Specific Research) Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Substitution->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Gown, Respirator) Administrative->PPE Least Effective

Caption: Hierarchy of safety controls for handling chemical compounds.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are critical last lines of defense against exposure. The following table outlines the minimum required PPE for handling N-(2-carbamothioyl-2-methylethyl)benzamide.

ActivityRequired Personal Protective Equipment (PPE)
Handling Solids (weighing, aliquoting) Primary: - Gloves: Double-gloving with chemical-resistant nitrile gloves is recommended[7]. Inspect for any damage before use.- Gown: A disposable, long-sleeved gown with tight-fitting cuffs that closes in the back[8][9].- Eye Protection: Safety goggles with side shields[8].- Respiratory Protection: An N95-rated respirator or higher is essential when handling the powder form outside of a containment system to prevent inhalation[3][9].
Handling Solutions (dissolving, transferring) Primary: - Gloves: Chemical-resistant nitrile gloves[10].- Gown: A disposable, long-sleeved laboratory gown[8].- Eye Protection: Safety goggles with side shields. A face shield may be necessary to protect against splashes[8].
General Laboratory Operations Primary: - A standard laboratory coat, safety glasses, and gloves must be worn at all times within the designated handling area.

Operational Plan: Step-by-Step Handling Procedures

All procedures involving N-(2-carbamothioyl-2-methylethyl)benzamide, particularly in its solid form, must be conducted within a certified chemical fume hood or a glove box to minimize the risk of inhalation[3][11].

A. Preparation and Weighing:
  • Designated Area: Establish a specific, clearly marked area within a chemical fume hood for all handling activities.

  • Decontamination: Before and after each use, decontaminate the designated workspace with an appropriate solvent.

  • Weighing: Whenever possible, weigh the compound directly within the containment of the fume hood using a disposable weighing dish.

B. Dissolving the Compound:
  • Solvent Addition: To prevent splashing, slowly add the solvent to the vessel containing the weighed N-(2-carbamothioyl-2-methylethyl)benzamide.

  • Mixing: Utilize a vortex mixer or gentle swirling to dissolve the compound. Avoid sonication, as this can generate aerosols.

C. Storage:
  • Container: Store N-(2-carbamothioyl-2-methylethyl)benzamide in a clearly labeled, tightly sealed container[3][11][12].

  • Conditions: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4][12]. The substance should be stored locked up[1][4].

Emergency Procedures

A. Spills:
  • Evacuation: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For a small spill of solid material, carefully sweep it up, avoiding dust formation, and place it into a sealed container for disposal[10]. For a liquid spill, absorb it with an inert material.

  • Decontamination: Clean the spill area thoroughly.

  • Personal Contamination: If the substance comes into contact with skin, immediately wash the affected area with soap and plenty of water and seek medical attention[2][4]. If it enters the eyes, rinse cautiously with water for several minutes and consult a physician[2][4][12]. If inhaled, move to fresh air and seek medical advice[2][4]. If ingested, rinse the mouth with water and seek immediate medical attention[2][4].

B. Fire:
  • Extinguishing Media: Use a dry chemical powder, alcohol-resistant foam, or carbon dioxide to extinguish a fire. Avoid using a direct water jet[2][3][10].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing[1][2].

Disposal Plan

All waste containing N-(2-carbamothioyl-2-methylethyl)benzamide must be treated as hazardous waste.

  • Waste Collection: Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed container. Liquid waste should be stored in a separate, labeled, sealed container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance[13][14]. Do not dispose of this chemical down the drain[1].

References

  • Material Safety Data Sheet for Benzamide. (2010). ScienceLab.com.
  • American Elements. N-(2-carbamothioyl-2-methylethyl)benzamide | CAS 1248302-41-1.
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2011).
  • Fisher Scientific. (2010).
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Fisher Scientific. (2025).
  • ECHEMI. (2024). THIOPHENE-3-THIOAMIDE SDS.
  • TCI Chemicals. (2024).
  • LookChem. (2024).
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2009).
  • Benchchem. (2025).
  • Loba Chemie. (2024).
  • National Center for Biotechnology Information. N-[Ethyl(2-hydroxyethyl)carbamothioyl]-2-methylbenzamide.
  • U.S. Department of Health and Human Services. (2026). Personal Protective Equipment (PPE) - CHEMM.
  • TCI Chemicals. (2025). Safety Data Sheet - N-Ethyl-N-methylcarbamoyl Chloride.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Benchchem. (2025). Personal protective equipment for handling Thalidomide-PEG4-COOH.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-carbamothioyl-2-methylethyl)benzamide
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Reactant of Route 2
N-(2-carbamothioyl-2-methylethyl)benzamide
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